MraY-IN-3 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H46ClN3O5 |
|---|---|
分子量 |
624.2 g/mol |
IUPAC 名称 |
methyl (2S)-6-amino-2-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]hexanoate;hydrochloride |
InChI |
InChI=1S/C35H45N3O5.ClH/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36;/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40);1H/t31-;/m0./s1 |
InChI 键 |
QUNZPSVVLBFNNT-YNMZEGNTSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MraY Inhibitors, Featuring Tunicamycin as a Representative Compound
Disclaimer: Information regarding the specific compound "MraY-IN-3 hydrochloride" is not available in publicly accessible scientific literature or databases as of December 2025. This guide utilizes Tunicamycin (B1663573) , a well-characterized natural product inhibitor of the MraY enzyme, as a representative molecule to provide a comprehensive overview of the mechanism of action, experimental protocols, and data presentation relevant to this class of inhibitors.
Introduction to MraY: A Key Target in Bacterial Cell Wall Synthesis
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme that plays a pivotal role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis: the transfer of the phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pentapeptide) moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2][3] This reaction is fundamental for bacterial viability, making MraY an attractive target for the development of novel antibiotics.[4][5]
Tunicamycin: A Prototypical MraY Inhibitor
Tunicamycin is a naturally occurring nucleoside antibiotic produced by Streptomyces species.[6] It exhibits potent inhibitory activity against MraY, thereby blocking bacterial cell wall synthesis.[4] However, its clinical application has been hindered by its toxicity to eukaryotes, as it also inhibits the homologous enzyme GlcNAc-1-P-transferase (GPT), which is involved in N-linked glycosylation.[2][7] Despite this, Tunicamycin serves as an invaluable tool for studying the mechanism of MraY inhibition and as a scaffold for the design of more selective antibacterial agents.[2]
Mechanism of Action of Tunicamycin
Tunicamycin acts as a competitive inhibitor of MraY.[8] Its structure mimics the substrate UDP-MurNAc-pentapeptide, allowing it to bind to the active site of MraY. The crystal structure of MraY in complex with Tunicamycin reveals that the inhibitor occupies the same binding site as the natural substrate.[4] The uridine (B1682114) moiety of Tunicamycin forms key interactions within a conserved pocket of the enzyme.[9] The fatty acyl chain of Tunicamycin is thought to mimic the undecaprenyl phosphate lipid carrier, further stabilizing its binding within the membrane-embedded enzyme.[9] By binding to the active site, Tunicamycin physically obstructs the binding of UDP-MurNAc-pentapeptide, thus halting the synthesis of Lipid I and subsequent peptidoglycan formation.[4] This disruption of cell wall integrity ultimately leads to bacterial cell death.
Quantitative Data on Tunicamycin and its Analogs
The inhibitory activity of Tunicamycin and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the MraY enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains.
MraY Inhibition (IC50)
| Compound | MraY Source | IC50 (µg/mL) | IC50 (nM) | Reference |
| Tunicamycin VII | Staphylococcus aureus | 0.12 | - | [10] |
| Tunicamycin VIII | Staphylococcus aureus | 0.13 | - | [10] |
| Corynetoxin U17a | Staphylococcus aureus | 0.08 | - | [10] |
| Tunicamycin IX | Staphylococcus aureus | 0.21 | - | [10] |
| Tunicamycin (commercial) | Staphylococcus aureus | - | 250 | [11] |
| Analogue 2 | Staphylococcus aureus | - | 87 | [11] |
| TunR3 (uracil ring opened) | - | - | 2500 | [8] |
Antibacterial Activity (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Tunicamycin | Mycobacterium avium subsp. paratuberculosis (K-10) | <0.25 | [12] |
| TunR1 | Mycobacterium avium subsp. paratuberculosis (K-10) | 1 | [12] |
| TunR2 | Mycobacterium avium subsp. paratuberculosis (K-10) | 4 | [12] |
| TunR2 | Mycobacterium avium subsp. paratuberculosis (average of 7 strains) | 16 - 32 | [13] |
| TunR2 | Mycobacterium avium subsp. hominissuis | >32 | [13] |
| TunR2 | Mycobacterium marinum | 0.025 | [13] |
| TunR2 | Mycobacterium smegmatis | 3.2 | [13] |
Experimental Protocols
MraY Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the formation of a fluorescent Lipid I analog.
Materials:
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 100 mM Tris-HCl, 500 mM NaCl, 10 mM MgCl2, 20 mM CHAPS, pH 7.5)
-
Test compounds (e.g., Tunicamycin) dissolved in DMSO
-
Microplate reader with fluorescence detection (e.g., excitation at 355 nm, emission at 535 nm)[11]
Procedure:
-
Prepare a reaction mixture containing assay buffer, dansylated UDP-MurNAc-pentapeptide, and C55-P in a microplate well.
-
Add the test compound at various concentrations (typically a serial dilution). Include a control with DMSO only.
-
Pre-incubate the mixture for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified MraY enzyme.
-
Monitor the increase in fluorescence over time. The formation of dansylated Lipid I results in a fluorescence enhancement.[14]
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[16]
-
Test compound (e.g., Tunicamycin)
-
Sterile 96-well microplates[15]
-
Bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium directly in the wells of a 96-well plate.[15]
-
Prepare a standardized inoculum of the test bacterium in the growth medium.
-
Add a fixed volume of the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours).[17]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
Mandatory Visualizations
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of Tunicamycin on MraY.
Caption: General workflow for an in vitro MraY enzyme inhibition assay.
Caption: Logical relationship of MraY function, its inhibition by Tunicamycin, and the effect on bacterial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MraY-antibiotic complex reveals details of tunicamycin mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
MraY-IN-3 Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MraY-IN-3 hydrochloride is a synthetic, peptidomimetic inhibitor targeting a critical enzyme in bacterial cell wall synthesis. This compound has demonstrated potent inhibitory effects against the bacterial phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme for bacterial viability. Its mechanism of action makes it a subject of significant interest in the development of novel antibacterial agents, particularly in an era of growing antibiotic resistance. This technical guide provides an in-depth overview of the core target of this compound, its quantitative inhibitory data, and the experimental protocols for its evaluation.
Core Target: Phospho-MurNAc-pentapeptide Translocase (MraY)
The primary molecular target of this compound is the bacterial enzyme MraY.[1][[“]][3] MraY is an integral membrane protein that catalyzes a crucial step in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1][[“]][3]
Specifically, MraY facilitates the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the cytoplasmic side of the cell membrane. This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, or Lipid I. The formation of Lipid I is the first committed membrane step in peptidoglycan synthesis. By inhibiting MraY, this compound effectively blocks the entire downstream pathway of cell wall construction, leading to compromised cell integrity and ultimately, bacterial cell death. The essential and highly conserved nature of MraY among bacteria, coupled with the absence of a close homolog in eukaryotes, makes it an attractive target for antibiotic development.
Signaling Pathway: Peptidoglycan Biosynthesis
The following diagram illustrates the peptidoglycan biosynthesis pathway, highlighting the critical step catalyzed by MraY and the point of inhibition by this compound.
Quantitative Data
This compound (also referred to as compound 12a in some literature) has been evaluated for its inhibitory activity against MraY and its antibacterial efficacy. The key quantitative data are summarized in the table below.
| Parameter | Value | Target/Organism | Source |
| IC50 | 140 µM | E. coli MraY | [1] |
| MIC50 | 7 µg/mL | Escherichia coli K12 | [1] |
| MIC50 | 12 µg/mL | Bacillus subtilis W23 | [1] |
| MIC50 | 46 µg/mL | Pseudomonas fluorescens Pf-5 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the MraY enzyme by 50%. MIC50: The minimum inhibitory concentration required to inhibit the growth of 50% of the tested bacterial population.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies used to determine the IC50 and MIC50 values for MraY inhibitors like this compound.
MraY Inhibition Assay (Fluorescence-Based)
The inhibitory activity of this compound against MraY is typically determined using a fluorescence-based assay. This assay monitors the formation of Lipid I by using a fluorescently labeled substrate.
Principle: The assay utilizes a dansylated derivative of the UDP-MurNAc-pentapeptide substrate. The fluorescence of the dansyl group is sensitive to its environment. When the dansylated substrate is in an aqueous solution, its fluorescence is quenched. Upon enzymatic transfer to the lipid carrier undecaprenyl phosphate embedded in the membrane or a detergent micelle, the dansyl group moves to a more hydrophobic environment, resulting in an increase in fluorescence. The rate of this fluorescence increase is proportional to the MraY enzyme activity.
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate pH (e.g., 7.5-8.5), containing MgCl2 as a cofactor, and a detergent like Triton X-100 or CHAPS to solubilize the lipid substrate.
-
MraY Enzyme: A purified or membrane-preparation of MraY from the desired bacterial species (e.g., E. coli).
-
Fluorescent Substrate: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala.
-
Lipid Substrate: Undecaprenyl phosphate (C55-P).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a microplate, the MraY enzyme, assay buffer, and varying concentrations of this compound are pre-incubated for a specific duration at a controlled temperature.
-
The reaction is initiated by the addition of the fluorescent and lipid substrates.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation at ~340 nm and emission at ~520 nm).
-
-
Data Analysis:
-
The initial rate of the reaction (increase in fluorescence over time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.
General Protocol:
-
Reagent and Culture Preparation:
-
Growth Medium: A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).
-
Bacterial Culture: A pure culture of the test organism grown to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inhibitor: A stock solution of this compound is prepared and serially diluted in the growth medium in a 96-well microtiter plate.
-
-
Assay Procedure:
-
The serially diluted this compound is added to the wells of the microtiter plate.
-
A standardized inoculum of the test bacteria is added to each well.
-
Control wells are included: a growth control (bacteria and medium, no inhibitor) and a sterility control (medium only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.
-
For MIC50 determination, a population of bacterial isolates is tested, and the MIC50 is the concentration at which the growth of 50% of the isolates is inhibited.
-
Conclusion
This compound is a promising antibacterial compound that targets the essential bacterial enzyme MraY, a key player in peptidoglycan biosynthesis. Its ability to inhibit MraY at micromolar concentrations and suppress the growth of various bacterial species highlights its potential as a lead compound for the development of new antibiotics. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MraY inhibitors. Further research is warranted to explore its broader spectrum of activity, in vivo efficacy, and potential for clinical application.
References
MraY-IN-3 Hydrochloride: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MraY-IN-3 hydrochloride is a potent inhibitor of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), a critical component in the biosynthesis of peptidoglycan. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential antibacterial agent.
Chemical Structure and Properties
MraY-IN-3, also identified as compound 12a in primary literature, is a peptidomimetic analogue designed to mimic the Arg-Trp-x-x-Trp motif responsible for the interaction of bacteriophage ϕX174 lysis protein E with MraY.[1] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
Table 1: Chemical and Physical Properties of MraY-IN-3
| Property | Value | Reference |
| Compound Name | MraY-IN-3 | [2] |
| Synonym | Compound 12a | [1][2] |
| CAS Number | 2851534-52-4 (for the free base) | Not Available |
| Molecular Formula | Not explicitly available in searched literature | |
| Molecular Weight | Not explicitly available in searched literature | |
| IUPAC Name | Not explicitly available in searched literature | |
| SMILES String | Not explicitly available in searched literature | |
| Physical State | Solid | General Knowledge |
| Solubility | Soluble in DMSO | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Storage | Store at -20°C for long-term storage. | General Knowledge |
Biological Activity
MraY-IN-3 is a potent inhibitor of the MraY enzyme. Its inhibitory and antimicrobial activities have been characterized against several bacterial strains.
Table 2: Biological Activity of MraY-IN-3
| Parameter | Value | Target/Organism | Reference |
| IC₅₀ | 140 µM | MraY enzyme | [1] |
| MIC₅₀ | 7 µg/mL | Escherichia coli K12 | [2] |
| MIC₅₀ | 12 µg/mL | Bacillus subtilis W23 | [2] |
| MIC₅₀ | 46 µg/mL | Pseudomonas fluorescens Pf-5 | [2] |
Mechanism of Action
MraY-IN-3 acts by inhibiting the MraY translocase, which is the target for the bacteriophage ϕX174 lysis protein E.[1] MraY catalyzes the first membrane-bound step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[3] By inhibiting this enzyme, MraY-IN-3 disrupts the cell wall synthesis process, leading to bacterial cell death or inhibition of growth. The design of MraY-IN-3 is based on a peptidomimetic scaffold that mimics a key protein-protein interaction motif.[1]
Experimental Protocols
Synthesis of this compound
The detailed synthesis of MraY-IN-3 (compound 12a) is described by Kerr et al. (2021).[1] The final step to obtain the hydrochloride salt would typically involve the following general procedure:
-
Dissolve the purified free base of MraY-IN-3 in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base.
-
Stir the mixture at room temperature for a specified period to allow for the salt formation and precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with the anhydrous solvent to remove any unreacted starting materials.
-
Dry the resulting this compound salt under vacuum.
References
- 1. Peptidomimetic analogues of an Arg-Trp-x-x-Trp motif responsible for interaction of translocase MraY with bacteriophage ϕX174 lysis protein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Landscape of MraY Inhibitors: A Technical Guide to Discovery and Synthesis
While the specific compound "MraY-IN-3 hydrochloride" remains unidentified in publicly accessible scientific literature and databases, likely representing an internal designation of a research entity, this guide provides an in-depth technical overview of the discovery, synthesis, and evaluation of inhibitors targeting the bacterial enzyme MraY. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial agents.
MraY, a crucial membrane-bound enzyme in the peptidoglycan biosynthesis pathway, represents a promising target for the development of new antibiotics. It catalyzes the first committed step in the synthesis of the bacterial cell wall, a structure essential for bacterial survival. Inhibition of MraY disrupts this pathway, leading to cell lysis and bacterial death. The discovery and development of potent and selective MraY inhibitors are therefore of significant interest in the ongoing battle against antibiotic resistance.
Discovery of MraY Inhibitors: A Multi-pronged Approach
The quest for novel MraY inhibitors has followed several strategic paths, from the screening of natural products to rational, structure-based design.
Natural Products: Historically, natural products have been a rich source of MraY inhibitors. Several distinct classes of nucleoside antibiotics, including the tunicamycins, muraymycins, and caprazamycins , have been identified with potent inhibitory activity against MraY. These molecules, however, often present challenges in terms of synthetic complexity and potential for off-target effects, including toxicity to eukaryotes.
High-Throughput Screening (HTS): HTS campaigns of large chemical libraries have been employed to identify novel, non-nucleoside MraY inhibitors. These efforts aim to discover scaffolds with more favorable pharmacological properties and synthetic accessibility compared to their natural product counterparts.
Structure-Based Drug Design (SBDD): The elucidation of the crystal structure of MraY has been a pivotal moment in the field, enabling the use of SBDD strategies. By understanding the three-dimensional architecture of the enzyme's active site, medicinal chemists can design and synthesize molecules that are predicted to bind with high affinity and selectivity. This approach has the potential to yield highly potent inhibitors with improved drug-like properties.
Fragment-Based Drug Discovery (FBDD): FBDD is another powerful technique that has been applied to MraY. This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target enzyme. These initial hits can then be elaborated and optimized through synthetic chemistry to generate more potent lead compounds.
Synthesis of MraY Inhibitors: Navigating Chemical Complexity
The synthetic strategies for MraY inhibitors are highly dependent on the chemical class of the molecule.
Nucleoside Analogs: The synthesis of nucleoside-based inhibitors is often a complex, multi-step process. Key challenges include the stereoselective formation of glycosidic bonds, the introduction of modified sugar moieties, and the construction of the peptide or lipid side chains. Total synthesis of these natural products is a significant undertaking, and the development of more efficient and scalable synthetic routes is an active area of research.
Non-Nucleoside Scaffolds: The synthesis of non-nucleoside inhibitors identified through HTS or SBDD is typically more straightforward. These molecules often have simpler chemical structures that are more amenable to traditional organic synthesis techniques. The development of robust and efficient synthetic routes is crucial for enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A generalized workflow for the discovery and development of MraY inhibitors is depicted below:
Quantitative Data Presentation
The following tables summarize representative quantitative data for known MraY inhibitors from different chemical classes. It is important to note that assay conditions can vary between studies, making direct comparisons of absolute values challenging.
Table 1: In Vitro MraY Inhibition Data for Representative Compounds
| Compound Class | Example Compound | Target Organism | IC50 (µM) |
| Tunicamycin | Tunicamycin | Bacillus subtilis | 0.1 |
| Muraymycin | Muraymycin D2 | Staphylococcus aureus | 0.02 |
| Caprazamycin | Caprazamycin B | Mycobacterium tuberculosis | 0.003 |
| Non-nucleoside | (Internal Code) | Escherichia coli | 1.5 |
Table 2: Antibacterial Activity of Representative MraY Inhibitors
| Compound Class | Example Compound | Bacterial Strain | MIC (µg/mL) |
| Tunicamycin | Tunicamycin | Bacillus subtilis | 0.2 |
| Muraymycin | Muraymycin D2 | Staphylococcus aureus | 0.5 |
| Caprazamycin | Caprazamycin B | Mycobacterium tuberculosis | 0.1 |
| Non-nucleoside | (Internal Code) | Escherichia coli | 8 |
Experimental Protocols
Detailed methodologies are critical for the successful discovery and characterization of MraY inhibitors. Below are representative protocols for key experiments.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of MraY by monitoring the incorporation of a fluorescently labeled substrate into Lipid I.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide-dansyl (fluorescent substrate)
-
Undecaprenyl phosphate (B84403) (C55-P)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, UDP-MurNAc-pentapeptide-dansyl, and C55-P.
-
Add test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Measure the fluorescence intensity in each well using a plate reader (Excitation/Emission wavelengths appropriate for the dansyl fluorophore).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds serially diluted in DMSO or water
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a bacterial inoculum to a standardized density (e.g., 5 x 105 CFU/mL) in CAMHB.
-
Serially dilute the test compounds in the 96-well microplate using CAMHB.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway and Logical Relationships
The inhibition of MraY directly impacts the peptidoglycan biosynthesis pathway, a fundamental process for bacterial cell wall maintenance.
MraY-IN-3 Hydrochloride: A Technical Guide to a Novel Bacterial Translocase MraY Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MraY-IN-3 hydrochloride, a peptidomimetic inhibitor of the bacterial translocase MraY. This enzyme is a critical component in the biosynthesis of peptidoglycan, an essential element of the bacterial cell wall, making it a promising target for novel antibacterial agents. This compound has demonstrated inhibitory activity against MraY and antimicrobial effects against a range of bacteria. This document details its mechanism of action, quantitative data, and the experimental protocols for its evaluation.
Core Concept: Inhibition of a Key Step in Bacterial Cell Wall Synthesis
This compound functions by targeting the phospho-MurNAc-pentapeptide translocase (MraY). This integral membrane protein catalyzes the first committed step of the lipid cycle in peptidoglycan biosynthesis: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By inhibiting MraY, this compound effectively blocks the subsequent steps of cell wall synthesis, leading to bacterial cell death.
The inhibitor is a peptidomimetic of an Arg-Trp-x-x-Trp motif. This motif is found in the bacteriophage ϕX174 lysis protein E, which naturally targets MraY. This compound is designed to mimic this interaction, thereby disrupting the function of the MraY enzyme.[1]
Quantitative Data
The inhibitory and antimicrobial activities of MraY-IN-3 (identified as compound 12a in the primary literature) have been quantified, providing key metrics for its efficacy.[1]
| Metric | Value | Target/Organism |
| IC50 | 140 µM | E. coli MraY |
| MIC50 | 7 µg/mL | Escherichia coli K12 |
| 12 µg/mL | Bacillus subtilis W23 | |
| 46 µg/mL | Pseudomonas fluorescens Pf-5 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the MraY inhibitory and antimicrobial activities of compounds like this compound.
Note: The specific details of the protocols used for this compound are contained within the primary research article, "Peptidomimetic analogues of an Arg-Trp-x-x-Trp motif responsible for interaction of translocase MraY with bacteriophage ϕX174 lysis protein E," which could not be accessed in its entirety. The following protocols are based on established and widely used methods in the field.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the formation of a fluorescent derivative of Lipid I.
Materials:
-
Purified or membrane-prepared MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., UDP-MurNAc-N(epsilon)-dansylpentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)
-
This compound (or other test inhibitors)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the MraY enzyme, fluorescent substrate, C55-P, and this compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MraY enzyme to all wells except the negative control and incubate for a short period to allow for inhibitor binding.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the fluorescent UDP-MurNAc-pentapeptide substrate and C55-P to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore. The formation of Lipid I sequesters the fluorescent tag in a hydrophobic environment, leading to a change in fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of MraY inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC50)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits 50% of the growth of a bacterial strain.
Materials:
-
Bacterial strains (E. coli, B. subtilis, P. fluorescens)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in the appropriate growth medium.
-
Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the 96-well plate.
-
Include a positive control (bacterial inoculum without inhibitor) and a negative control (medium only).
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well.
-
Incubation: Incubate the microplate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Bacterial Growth:
-
After incubation, measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD of the negative control from all other wells.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the positive control.
-
The MIC50 is the concentration of the inhibitor at which a 50% reduction in bacterial growth is observed.
-
Visualizations
Signaling Pathway: Peptidoglycan Biosynthesis and MraY Inhibition
Caption: Inhibition of the MraY-catalyzed step in peptidoglycan biosynthesis.
Experimental Workflow: Evaluation of this compound
References
The Central Role of MraY in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core of Bacterial Cell Wall Synthesis
This technical guide provides a comprehensive overview of the crucial role of the integral membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase) in the biosynthesis of the bacterial cell wall. MraY catalyzes an essential, membrane-associated step in the peptidoglycan (PG) synthesis pathway, making it a prime target for the development of novel antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into MraY's function, structure, and enzymatic kinetics, alongside practical experimental protocols and key quantitative data.
Introduction: The Imperative of the Bacterial Cell Wall
The bacterial cell wall is a vital extracellular layer that provides structural integrity, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a unique and complex polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1][3] The biosynthesis of this essential structure is a multi-stage process that begins in the cytoplasm, proceeds at the cell membrane, and is completed in the periplasmic space.[4] Due to its essential nature and the absence of a comparable structure in eukaryotes, the peptidoglycan biosynthesis pathway has long been a successful target for antibiotics.[5][6]
MraY: The Gatekeeper of Peptidoglycan Precursor Translocation
MraY, a phospho-MurNAc-pentapeptide translocase, is an integral membrane protein that catalyzes the first membrane-committed step in peptidoglycan biosynthesis.[7][8][9] This enzyme is a member of the polyprenyl-phosphate N-acetylhexosamine 1-phosphate transferase (PNPT) superfamily.[7][9]
Enzymatic Function
MraY catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) embedded in the cell membrane.[7][9][10] This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and the release of uridine (B1682114) monophosphate (UMP).[9][11] This enzymatic step is crucial as it anchors the hydrophilic peptidoglycan precursor to the lipid carrier, facilitating its subsequent translocation across the cytoplasmic membrane.[1][9] The reaction is dependent on the presence of Mg2+ ions.[7]
References
- 1. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iitg.ac.in [iitg.ac.in]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Escherichia coli mraY gene encoding UDP-N-acetylmuramoyl-pentapeptide: undecaprenyl-phosphate phospho-N-acetylmuramoyl-pentapeptide transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Escherichia coli mraY gene encoding UDP-N-acetylmuramoyl-pentapeptide: undecaprenyl-phosphate phospho-N-acetylmuramoyl-pentapeptide transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
Preliminary Studies on MraY Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and develop novel antibacterial agents with new mechanisms of action. One promising and underexplored target is the phospho-MurNAc-pentapeptide translocase (MraY). MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis, a pathway crucial for the survival of most bacteria.[1][2] This enzyme facilitates the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] The inhibition of MraY disrupts the bacterial cell wall synthesis, leading to cell death, making it an attractive target for the development of new antibiotics. This technical guide provides an in-depth overview of the preliminary studies required to characterize novel MraY inhibitors, with a focus on MraY-IN-3 hydrochloride as a representative compound.
Mechanism of Action of MraY Inhibitors
MraY inhibitors can be broadly categorized based on their chemical structures and binding modes. The most well-studied are the nucleoside antibiotics, which mimic the natural substrate UDP-MurNAc-pentapeptide.[3][4][5] These include classes such as tunicamycins, muraymycins, and caprazamycins.[3][5] These inhibitors typically bind to the active site of MraY, preventing the binding of the natural substrate and thereby halting the synthesis of Lipid I.[4][5]
More recently, non-nucleoside inhibitors, such as certain synthetic peptides and small molecules like 1,2,4-triazoles, have been identified.[6][7] These compounds may bind to allosteric sites on the MraY protein, inducing conformational changes that inactivate the enzyme.[6] Understanding the precise mechanism of action is crucial for the rational design and optimization of new MraY-targeted therapies.
Quantitative Data on MraY Inhibitors
The inhibitory potential of a compound against MraY is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its minimum inhibitory concentration (MIC) in cellular assays. The following tables summarize representative data for different classes of MraY inhibitors.
| Inhibitor Class | Representative Compound | Target Organism | IC50 (µM) | Reference |
| Nucleoside (Tunicamycin) | Tunicamycin | Staphylococcus aureus | 0.016 | [7] |
| Nucleoside (Muraymycin) | Muraymycin D2 | Aquifex aeolicus | Low pM range | [3] |
| Synthetic Peptide | RWxxW motif-based peptide | Escherichia coli | 209 - 274 | [6] |
| 1,2,4-Triazole | Compound 12a | Staphylococcus aureus | 25 | [7] |
Table 1: In Vitro MraY Inhibition (IC50)
| Inhibitor Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Nucleoside (Tunicamycin) | Tunicamycin | Bacillus subtilis | 0.15 | [8] |
| Synthetic Peptide | RWxxW motif-based peptide | Escherichia coli | 31 - 125 | [6] |
Table 2: Antibacterial Activity (MIC)
Key Experimental Protocols
A thorough preliminary investigation of a potential MraY inhibitor involves a series of in vitro and cellular assays. Detailed methodologies for these key experiments are provided below.
MraY Enzyme Inhibition Assay (FRET-Based)
This assay measures the inhibition of MraY activity by detecting the formation of Lipid I using Förster Resonance Energy Transfer (FRET).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 50 mM MgCl₂, 1 mM DTT, and 0.05% Triton X-100.
-
MraY Enzyme: Purified recombinant MraY protein from the target bacterial species.
-
Substrates: Bodipy-FL-labeled UDP-MurNAc-pentapeptide (B-UNAM-pp; donor fluorophore) and undecaprenyl phosphate (C55-P).
-
Acceptor: Labeled phosphatidylethanolamine (B1630911) (LRPE; acceptor fluorophore).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 384-well plate, pre-incubate the MraY enzyme, C55-P, and LRPE in the assay buffer for 30 minutes.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the B-UNAM-pp substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the percent inhibition of MraY activity for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[3][10]
Methodology:
-
Media and Reagent Preparation:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.[11]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[3]
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[11]
-
Visualizations
Bacterial Cell Wall Biosynthesis Pathway
Caption: The role of MraY in the bacterial peptidoglycan synthesis pathway.
MraY Inhibition Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iitg.ac.in [iitg.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Guide: Tunicamycin, a Prototypical MraY Inhibitor, and its Activity Against Bacillus subtilis and Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "MraY-IN-3 hydrochloride" did not yield any publicly available data. Therefore, this guide focuses on Tunicamycin (B1663573) , a well-characterized inhibitor of the MraY enzyme, to provide a representative in-depth technical overview of MraY-targeted antibacterial activity.
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that catalyzes the first membrane step of peptidoglycan biosynthesis. This process is crucial for maintaining the integrity of the bacterial cell wall. MraY's essential role and its conservation across many bacterial species make it a prime target for the development of novel antibiotics.
Tunicamycin is a naturally occurring nucleoside antibiotic produced by Streptomyces species. It acts as a potent inhibitor of MraY by mimicking the substrate UDP-MurNAc-pentapeptide. By blocking the MraY-catalyzed step, tunicamycin disrupts the peptidoglycan synthesis pathway, leading to cell lysis and bacterial death. This guide provides a technical summary of tunicamycin's activity against the Gram-positive bacterium Bacillus subtilis and discusses its effects on the Gram-negative bacterium Escherichia coli.
Quantitative Data on Tunicamycin Activity
The antibacterial efficacy of tunicamycin is typically quantified by its Minimum Inhibitory Concentration (MIC) and its half-maximal inhibitory concentration (IC50) against specific enzymatic processes. The available data for B. subtilis is summarized below.
Table 1: In Vitro Activity of Tunicamycin against Bacillus subtilis
| Parameter | Value | Description |
| Minimum Inhibitory Concentration (MIC) | 0.15 µg/ml | The lowest concentration of tunicamycin that prevents visible growth of B. subtilis.[1] |
| Half-maximal Inhibitory Concentration (IC50) | 0.03 µg/ml | The concentration of tunicamycin that inhibits 50% of dolichyl pyrophosphoryl N-acetylglucosamine (Dol-p-p-GlcNAc) formation in B. subtilis cells.[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a standard method for determining the MIC of tunicamycin.
1. Preparation of Tunicamycin Stock Solution:
-
Tunicamycin is typically supplied as a lyophilized powder and can be reconstituted in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 5 or 10 mg/ml).[3][4]
-
The stock solution should be stored at -20°C.[4]
2. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (B. subtilis or E. coli) is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth with Yeast Extract or Mueller Hinton Broth).
-
The overnight culture is then diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
A serial two-fold dilution of the tunicamycin stock solution is prepared in the appropriate broth medium in a 96-well microtiter plate.[1]
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-24 hours.
4. Data Interpretation:
-
After incubation, the wells are visually inspected for turbidity or the optical density is measured using a plate reader.
-
The MIC is defined as the lowest concentration of tunicamycin at which there is no visible growth of the organism.
MraY Enzyme Inhibition Assay
This protocol describes a general method to measure the direct inhibition of MraY activity by tunicamycin.
1. Preparation of MraY Enzyme:
-
MraY is a membrane protein and is typically overexpressed in a suitable host like E. coli and purified from the membrane fraction.
2. Assay Components:
-
Substrates: UDP-MurNAc-pentapeptide and a lipid carrier, typically undecaprenyl phosphate (B84403) (C55-P).
-
Inhibitor: Tunicamycin at various concentrations.
-
Buffer System: A suitable buffer containing MgCl2, as the reaction is magnesium-dependent.
3. Assay Procedure:
-
The MraY enzyme preparation is incubated with varying concentrations of tunicamycin.
-
The enzymatic reaction is initiated by the addition of the substrates (UDP-MurNAc-pentapeptide and C55-P).
-
The reaction mixture is incubated at 37°C for a defined period.
4. Detection of MraY Activity:
-
The formation of the product, Lipid I, can be detected using various methods, such as:
-
Radiolabeling: Using a radiolabeled UDP-MurNAc-pentapeptide and detecting the incorporation of radioactivity into Lipid I.
-
Fluorescence: Using a fluorescently labeled UDP-MurNAc-pentapeptide and measuring the change in fluorescence upon product formation.
-
-
The amount of product formed is quantified to determine the level of MraY inhibition at different tunicamycin concentrations.
5. Data Analysis:
-
The results are plotted as percent inhibition versus tunicamycin concentration, and the IC50 value is calculated from the resulting dose-response curve.
Visualizations
Tunicamycin's Mechanism of Action in the Peptidoglycan Synthesis Pathway
Caption: Inhibition of MraY by Tunicamycin in the bacterial peptidoglycan synthesis pathway.
General Experimental Workflow for MIC Determination
References
- 1. The tunicamycin derivative TunR2 exhibits potent antibiotic properties with low toxicity in an in vivo Mycobacterium marinum-zebrafish TB infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Basis for MraY Inhibition by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme in bacteria, catalyzing the first committed membrane step in peptidoglycan biosynthesis. Its indispensable role in bacterial viability and conservation across a wide range of pathogens, coupled with the absence of a human homolog, establishes MraY as a prime target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the structural basis of MraY inhibition by various classes of small molecules, including nucleoside analogs, non-nucleoside compounds, and antimicrobial peptides. We delve into the molecular interactions governing inhibitor binding, summarize quantitative inhibitory data, and provide detailed experimental protocols for studying MraY enzymology and inhibition. Furthermore, we present visual workflows and pathways to elucidate the broader context of MraY function and the process of inhibitor discovery.
Introduction: MraY as a Key Antibacterial Target
MraY, an integral membrane protein, plays a pivotal role in the construction of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1] It catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pp) from the soluble nucleotide precursor UDP-MurNAc-pentapeptide (Park's nucleotide) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2] This reaction is the first of the membrane-associated steps in peptidoglycan synthesis, a pathway that is a well-established target for many successful antibiotics, such as β-lactams and vancomycin.[1] The essentiality and conservation of MraY across clinically relevant bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), make it an attractive and underexploited target for novel antibacterial agents.[1][2]
The Peptidoglycan Biosynthesis Pathway
MraY functions within the multi-step peptidoglycan biosynthesis pathway, which can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. Understanding this pathway is crucial for contextualizing the inhibitory action of small molecules targeting MraY.
Structural Basis of MraY Inhibition
The elucidation of the crystal and cryo-electron microscopy (cryo-EM) structures of MraY, both in its apo form and in complex with various inhibitors, has been a significant breakthrough in understanding the molecular basis of its inhibition.[2] These structures reveal a shallow, solvent-exposed binding site on the cytoplasmic face of the enzyme.
Nucleoside Inhibitors
The majority of potent, naturally occurring MraY inhibitors are nucleoside-based compounds. These include several distinct classes, each with a unique chemical scaffold but all sharing a common uridine (B1682114) moiety that mimics the UDP portion of the natural substrate.[2]
-
Tunicamycins: These inhibitors are competitive with respect to the UDP-MurNAc-pentapeptide substrate.[3] The uracil (B121893) moiety binds in a highly conserved pocket, forming hydrogen bonds with key residues. The fatty acyl chain is thought to mimic the undecaprenyl tail of the lipid carrier.[2][3]
-
Muraymycins: These complex nucleoside-peptide antibiotics are potent inhibitors of MraY.[4][5] Structural studies of muraymycin D2 in complex with MraY have provided detailed insights into the specific interactions within the active site.[6]
-
Caprazamycins/Liposidomycins: This class of inhibitors also contains a uridine core and a lipid tail. They are competitive with the lipid carrier substrate, undecaprenyl phosphate.
-
Capuramycins and Mureidomycins: These inhibitors also bind to the active site of MraY, with their uridine component occupying the conserved uracil-binding pocket.[7]
The binding of these nucleoside inhibitors is characterized by interactions with several "hot spots" within the MraY active site, including a uridine pocket, a uridine-adjacent region, and a hydrophobic groove.[8]
Non-Nucleoside Inhibitors
The structural complexity and potential for off-target toxicity of some nucleoside inhibitors have spurred the search for non-nucleoside scaffolds.[2] Structure-based virtual screening and high-throughput screening have identified several classes of non-nucleoside MraY inhibitors.
-
1,2,4-Triazole-based Inhibitors: A series of 1,2,4-triazole (B32235) analogs have been identified as MraY inhibitors.[9] Molecular docking studies suggest that the 3,5-dinitroaryl moiety of these compounds mimics the uracil of nucleoside inhibitors, engaging in π-π stacking interactions within the uridine binding pocket.[9]
-
Phloxine B: This xanthene dye was identified as an inhibitor of E. coli MraY.[2]
-
Michellamine B: This alkaloid has shown weak inhibitory activity against MraY.[2]
The development of non-nucleoside inhibitors is an active area of research, with a focus on improving potency and antibacterial activity.[8][10]
Antimicrobial Peptide Inhibitors
A distinct class of MraY inhibitors are peptides that do not target the enzyme's active site but rather a protein-protein interaction site. The lysis protein E from bacteriophage ϕX174 inhibits MraY through such a mechanism.[2] This has inspired the design of synthetic antimicrobial peptides.
-
Arg-Trp-x-x-Trp Motif Peptides: Peptidomimetics based on this motif, found in protein E, have been shown to inhibit MraY and exhibit antibacterial activity.[2][11] These peptides are thought to disrupt the interaction between MraY and other proteins involved in cell wall synthesis.
Quantitative Data on MraY Inhibitors
The potency of MraY inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported inhibitory activities of various small molecules against MraY from different bacterial species.
Table 1: Inhibitory Activity of Nucleoside-Based MraY Inhibitors
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Ki (µM) | Reference(s) |
| Tunicamycins | Tunicamycin | E. coli | - | 0.55 | [12] |
| TunR1 (reduced) | C. boltae | ~0.02 | ~0.01 | [3] | |
| Muraymycins | Muraymycin D2 | B. subtilis | 0.01 | - | [4][5] |
| Muraymycin D2 Epimer | B. subtilis | 0.09 | - | [4][5] | |
| Analogue 7b | B. subtilis | 0.33 | - | [4] | |
| Analogue 8b | B. subtilis | 0.74 | - | [4] | |
| Analogue 17 | B. subtilis | 5 | - | [4] | |
| Analogue 8 | S. aureus | 2.5 | - | [6] | |
| Analogue 14 | S. aureus | 17 | - | [13] | |
| Caprazamycins | Caprazamycin B Analogue | M. tuberculosis | - | - | [14] |
Table 2: Inhibitory Activity of Non-Nucleoside and Peptide-Based MraY Inhibitors
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference(s) |
| Non-Nucleoside | Michellamine B | E. coli | 456 | [2] |
| Michellamine B | B. subtilis | 386 | [2] | |
| Phloxine B | E. coli | 32 | [2] | |
| 1,2,4-Triazole Analogue 1 | S. aureus | 171 | [9] | |
| 1,2,4-Triazole Analogue 12a | S. aureus | 25 | [9] | |
| Peptide-Based | Epep (from Protein E) | E. coli | 0.8 | [2] |
| Triazinedione Peptidomimetic 6d | E. coli | 48 | [11] | |
| α-helix Peptidomimetic | E. coli | 140 | [2] |
Experimental Protocols
The study of MraY inhibition relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
MraY Activity Assays
This high-throughput assay utilizes a fluorescently labeled substrate, UDP-MurNAc-Nɛ-dansylpentapeptide, to monitor MraY activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.5% (w/v) Triton X-100, 10 µM UDP-MurNAc-Nɛ-dansylpentapeptide, and 50 µM undecaprenyl phosphate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding purified or membrane-solubilized MraY enzyme.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the increase in fluorescence intensity (excitation ~340 nm, emission ~520 nm) resulting from the transfer of the dansylated moiety to the lipid acceptor. The change in the fluorescence properties of the dansyl group upon moving from an aqueous to a hydrophobic environment allows for continuous monitoring of the reaction.
-
Data Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
This method directly visualizes the conversion of the radiolabeled substrate to Lipid I.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the fluorescence assay but using a radiolabeled substrate, such as UDP-MurNAc-[14C]pentapeptide.
-
Reaction Termination: After incubation, stop the reaction by adding an equal volume of butanol.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The lipid-soluble product (Lipid I) will partition into the upper butanol phase, while the unreacted substrate remains in the aqueous phase.
-
TLC Analysis: Spot the butanol phase onto a silica (B1680970) TLC plate.
-
Chromatography: Develop the TLC plate using a solvent system such as chloroform:methanol:water:ammonium hydroxide (B78521) (88:48:10:1, v/v/v/v).
-
Visualization and Quantification: Visualize the radiolabeled spots using autoradiography or a phosphorimager. Quantify the amount of product formed to determine the enzyme activity and inhibition.
Structural Biology Techniques
Protocol:
-
Protein Expression and Purification: Overexpress MraY in a suitable host (e.g., E. coli) and purify the protein using affinity and size-exclusion chromatography in the presence of detergents to maintain solubility.
-
Crystallization: Screen for crystallization conditions using vapor diffusion or batch methods by mixing the purified MraY with a range of precipitants. Co-crystallization with an inhibitor is often performed by adding the inhibitor to the protein solution before crystallization trials.
-
Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
Protocol:
-
Sample Preparation: Apply a small volume of purified MraY (often in complex with an inhibitor and solubilized in detergent or nanodiscs) to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to rapidly freeze the sample in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a 3D density map of the MraY-inhibitor complex.
Experimental and Logical Workflows
The discovery and characterization of novel MraY inhibitors typically follow a structured workflow, often beginning with in silico methods and progressing to in vitro and in vivo validation.
Conclusion and Future Directions
The structural and functional characterization of MraY has provided a solid foundation for the rational design of novel antibacterial agents. The wealth of structural data on MraY in complex with a diverse array of inhibitors has illuminated key molecular interactions that can be exploited for the development of more potent and selective compounds. While nucleoside-based inhibitors have demonstrated excellent potency, future efforts will likely focus on optimizing their pharmacokinetic properties and exploring non-nucleoside scaffolds to circumvent potential toxicity and overcome existing drug resistance mechanisms. The continued application of advanced structural biology techniques, coupled with innovative screening and medicinal chemistry approaches, holds great promise for the clinical translation of MraY inhibitors as a new class of life-saving antibiotics.
References
- 1. Inhibition of phospho-MurNAc-pentapeptide translocase (MraY) by nucleoside natural product antibiotics, bacteriophage ϕX174 lysis protein E, and cationic antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of potential non-nucleoside MraY inhibitors for tuberculosis chemotherapy using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 12. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoribosylated Analogues of Muraymycin Nucleoside Antibiotics | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Exploring the Antibacterial Spectrum of MraY Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an essential and highly conserved integral membrane enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2][3] Its absence in eukaryotes makes it an attractive target for the development of new antibiotics.[2][3] This technical guide provides an in-depth exploration of the antibacterial spectrum of MraY inhibitors, using a representative muraymycin analogue as an example due to the lack of public data on "MraY-IN-3 hydrochloride." It includes a detailed summary of its antibacterial activity, a comprehensive experimental protocol for determining minimum inhibitory concentrations (MICs), and visualizations of the relevant biological pathway and experimental workflow.
Introduction to MraY and its Inhibitors
MraY catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2] This is the first committed membrane step in peptidoglycan biosynthesis, making its inhibition a critical blow to bacterial cell wall integrity and viability.[1]
Several classes of naturally occurring nucleoside inhibitors that target MraY have been discovered, including tunicamycins, caprazamycins, and muraymycins.[1][4] These compounds exhibit potent antibacterial activity, although their spectra and efficacy can vary.[1][4] Muraymycins, isolated from Streptomyces, are particularly noteworthy for their potent inhibition of MraY and their activity against a range of bacteria, including drug-resistant strains.[5][6][7]
Antibacterial Spectrum of a Representative MraY Inhibitor (Muraymycin Analogue)
The antibacterial activity of MraY inhibitors is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8][9][10] The following table summarizes the MIC values for a synthetic muraymycin analogue with a lipophilic substituent against a panel of Gram-positive bacterial pathogens.
| Bacterial Strain | Description | MIC (µg/mL) |
| Staphylococcus aureus SR3637 | Methicillin-Resistant (MRSA) | 0.25 - 4 |
| Enterococcus faecium SR7917 | Vancomycin-Resistant (VRE) | 0.25 - 4 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.25 |
Data compiled from: [11]
The data indicates that this muraymycin analogue demonstrates significant activity against both methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE), highlighting its potential for treating infections caused by these problematic pathogens.[11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an MraY inhibitor against bacterial strains, following general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
MraY inhibitor compound
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate the broth culture at 35°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the MraY inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations. Typically, this is done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent well containing fresh media, repeating across the plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Interpretation of Results:
Visualizations
Peptidoglycan Biosynthesis Pathway and MraY Inhibition
Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by an MraY Inhibitor.
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
Conclusion
MraY remains a compelling and validated target for the discovery of novel antibacterial agents. Inhibitors of MraY, such as the muraymycin class of compounds, demonstrate promising activity against clinically relevant and drug-resistant bacterial pathogens. The methodologies and data presented in this guide provide a framework for the continued exploration and development of MraY-targeted therapeutics. Further research into the structure-activity relationships of these inhibitors will be crucial in optimizing their antibacterial spectrum, potency, and pharmacological properties for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Muraymycins from Mutant Strains of Streptomyces sp. NRRL 30471 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Resistance during Muraymycin Biosynthesis: a Complementary Nucleotidyltransferase and Phosphotransferase with Identical Modification Sites and Distinct Temporal Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. idstewardship.com [idstewardship.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Assay of MraY-IN-3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antibacterial efficacy of MraY-IN-3 hydrochloride, a putative inhibitor of the phospho-MurNAc-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis, making it a promising target for novel antibacterial agents.[1][2][3] The protocols outlined below describe the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for establishing the Minimum Bactericidal Concentration (MBC) of the compound.[4][5][6]
Mechanism of Action: Targeting Peptidoglycan Synthesis
MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[3][7] This is a crucial step in the construction of the bacterial cell wall. Inhibition of MraY disrupts this pathway, leading to compromised cell wall integrity and ultimately bacterial cell death. This compound is hypothesized to function by binding to MraY and blocking its catalytic activity.
A simplified representation of the MraY-targeted signaling pathway is provided below.
Caption: MraY inhibition pathway.
Data Presentation
The following table summarizes representative quantitative data for the in vitro antibacterial activity of a generic MraY inhibitor against common bacterial strains. These values are provided as an example, and actual results for this compound may vary. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
| Bacterial Strain | Gram Status | Representative MIC (µg/mL) | Representative MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 | 0.5 |
| Bacillus subtilis | Gram-positive | 0.15 | 0.3 |
| Escherichia coli | Gram-negative | >64 | >64 |
| Pseudomonas aeruginosa | Gram-negative | >64 | >64 |
| Mycobacterium tuberculosis | N/A | 12.5 | 25 |
Note: MraY inhibitors, such as tunicamycin (B1663573) and caprazamycin, often exhibit potent activity against Gram-positive bacteria and mycobacteria but may have limited efficacy against Gram-negative bacteria due to differences in the outer membrane structure.[8][9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
The final volume in each well will be 200 µL.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][13] This assay is performed as a continuation of the MIC test.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, observe the MHA plates for bacterial colony growth.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the MIC and MBC assays.
Caption: Workflow for MIC and MBC determination.
References
- 1. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic lethal compound combinations reveal a fundamental connection between wall teichoic acid and peptidoglycan biosyntheses in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for MraY-IN-3 Hydrochloride in Cell-Based Assays
Introduction
MraY (phospho-MurNAc-pentapeptide translocase) is a crucial integral membrane enzyme found in bacteria that plays an essential role in the biosynthesis of the cell wall.[1][2][3][4] It catalyzes the transfer of the soluble peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pentapeptide), from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P).[3][5][6][7] This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, which is the first lipid-linked intermediate in peptidoglycan synthesis.[3][7] Because this process is vital for bacterial viability and absent in human cells, MraY is a promising target for the development of novel antibiotics.[1][3]
MraY-IN-3 hydrochloride is a potent inhibitor of the MraY enzyme. By blocking the function of MraY, this compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antibacterial efficacy and mechanism of action.
Application Notes
Principle of Action: this compound specifically targets and inhibits the MraY translocase. This inhibition blocks the formation of Lipid I, a critical step in the peptidoglycan synthesis pathway. The disruption of this pathway weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic stress and leading to cell death.
Applications in Research:
-
Antibacterial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
-
Mechanism of Action Studies: To confirm that the antibacterial activity is due to the inhibition of cell wall synthesis.
-
Synergy Studies: To assess the potential for synergistic or antagonistic interactions with other classes of antibiotics.
-
Selectivity and Cytotoxicity Profiling: To evaluate the compound's toxicity against mammalian cells to determine its therapeutic index.
Solubility and Preparation: Proper dissolution and handling of this compound are critical for reproducible results. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base.[8] However, solubility can be influenced by the pH and composition of the culture medium.[9][10][11]
For cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile, polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[8][9] This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[9]
Signaling Pathway and Experimental Workflow
Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[9]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into small volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial suspension equivalent to 0.5 McFarland standard, this compound stock solution.
-
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.
-
Prepare a bacterial inoculum diluted to approximately 1 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 3: Bactericidal vs. Bacteriostatic Assay
This assay distinguishes whether this compound kills bacteria (bactericidal) or just inhibits their growth (bacteriostatic).
Caption: Logic diagram to determine bactericidal versus bacteriostatic activity.
-
Materials: MIC plate from Protocol 2, sterile agar plates, sterile saline or PBS.
-
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto a fresh, antibiotic-free agar plate.
-
Also, plate an aliquot from the positive growth control well after appropriate dilution in saline to establish the initial inoculum count.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal. Otherwise, it is bacteriostatic.
-
Protocol 4: Mammalian Cell Cytotoxicity Assay
This assay evaluates the toxicity of this compound against a mammalian cell line (e.g., HEK293, HepG2) to assess its selectivity.
-
Materials: 96-well cell culture plates, appropriate mammalian cell line, complete cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution, MTT or MTS reagent.
-
Procedure:
-
Seed the 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent | Concentration | Observation |
| Solubility | DMSO | 50 mM | Clear Solution |
| Water | 1 mM | Soluble | |
| PBS (pH 7.4) | 500 µM | Soluble, no precipitation | |
| Stability | Culture Medium @ 37°C | 100 µM | >95% stable over 24h (by HPLC) |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |
Table 3: Bactericidal Profile of this compound against S. aureus
| Concentration | % Viability (CFU Reduction) | Interpretation |
| MIC (0.5 µg/mL) | 15% (85% reduction) | Bacteriostatic |
| 2x MIC (1.0 µg/mL) | 0.08% (99.92% reduction) | Bactericidal |
| 4x MIC (2.0 µg/mL) | <0.01% (>99.99% reduction) | Bactericidal |
Table 4: Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM) | Selectivity Index (IC50 / MIC for S. aureus) |
| HEK293 | Human Embryonic Kidney | >100 | >200 |
| HepG2 | Human Hepatocellular Carcinoma | >100 | >200 |
References
- 1. Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics - News - Utrecht University [uu.nl]
- 2. A Clearer View of How to Block Infections | Duke Today [today.duke.edu]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 6. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MraY Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] It catalyzes the transfer of the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][3] This step is the first committed membrane step in cell wall synthesis and is essential for bacterial viability, making MraY an attractive target for the development of novel antibiotics.[1][4] This document provides detailed protocols for a fluorescence-based MraY inhibition assay, suitable for high-throughput screening (HTS) of potential inhibitors.
Principle of the Assay
The most common and sensitive method for monitoring MraY activity is a fluorescence-based assay. This assay utilizes a fluorescently labeled derivative of the natural substrate, UDP-MurNAc-Nε-dansylpentapeptide. In its free form in an aqueous environment, the dansyl group exhibits a certain level of fluorescence. Upon enzymatic transfer to the lipid carrier, undecaprenyl phosphate, the dansylated Lipid I product becomes embedded in the hydrophobic environment of detergent micelles or a lipid bilayer. This change in the microenvironment leads to a significant increase in fluorescence intensity and a blue shift in the emission maximum, which can be monitored in real-time to determine enzyme activity.
Materials and Reagents
-
Enzyme: Purified and solubilized MraY enzyme (e.g., from E. coli, B. subtilis)
-
Fluorescent Substrate: UDP-MurNAc-Nε-dansylpentapeptide
-
Lipid Substrate: Undecaprenyl phosphate (C55-P) or a shorter chain analogue like heptaprenyl phosphate (C35-P)
-
Buffer Components: Tris-HCl, NaCl, MgCl2
-
Detergent: Triton X-100 or n-dodecyl-β-D-maltoside (DDM)
-
Inhibitors: Known MraY inhibitors (e.g., Tunicamycin, Muraymycin D2) for positive controls and test compounds.
-
Assay Plate: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission detection at ~520 nm.
Experimental Protocols
Preparation of Reagents
-
MraY Enzyme Stock: The purification of the integral membrane protein MraY is a critical step. Overexpression in E. coli followed by membrane isolation and solubilization with detergents like DDM is a common method. The purified enzyme should be stored in a buffer containing detergent at -80°C. The final concentration of the enzyme in the assay will need to be optimized but is typically in the low nanomolar range.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 20 mM MgCl2. The optimal pH for MraY activity is generally between 7.5 and 8.5.
-
Substrate Solutions:
-
Prepare a stock solution of UDP-MurNAc-Nε-dansylpentapeptide in the assay buffer.
-
Prepare a stock solution of undecaprenyl phosphate in a suitable organic solvent (e.g., chloroform/methanol) and then disperse it in the assay buffer containing detergent by sonication to form micelles.
-
-
Inhibitor Solutions: Dissolve test compounds and control inhibitors in 100% DMSO to create stock solutions. Subsequent dilutions should be made in the assay buffer to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
MraY Inhibition Assay Protocol (96-well plate format)
-
Assay Plate Preparation:
-
Add 2 µL of the test compound or control inhibitor solution at various concentrations to the wells of a black 96-well plate.
-
For the positive control (no inhibition), add 2 µL of assay buffer with the same final concentration of DMSO.
-
For the negative control (background fluorescence), add assay buffer without the enzyme.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the MraY enzyme, UDP-MurNAc-Nε-dansylpentapeptide, and undecaprenyl phosphate in the assay buffer. The final concentrations in a 100 µL reaction volume are typically:
-
MraY enzyme: 10-50 nM
-
UDP-MurNAc-Nε-dansylpentapeptide: 5-15 µM
-
Undecaprenyl phosphate: 10-50 µM
-
Triton X-100: 0.05% (v/v)
-
-
Add 98 µL of the master mix to each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at 37°C. The reaction is typically linear for at least 30-60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) or at a single endpoint after a fixed incubation time.
-
Set the fluorescence plate reader to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Determine the rate of reaction (slope of fluorescence intensity versus time) or the endpoint fluorescence for each well.
-
Calculate the percent inhibition for each test compound concentration using the following formula:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.
-
Data Presentation
Table 1: IC50 Values of Known MraY Inhibitors
| Inhibitor | Target Organism of MraY | Assay Type | IC50 Value |
| Tunicamycin | Bacillus subtilis | Fluorescence | ~10 nM |
| Muraymycin D2 | Escherichia coli | Fluorescence | ~5 nM |
| Capuramycin | Aquifex aeolicus | TLC-based | ~56 µM[1] |
| Michellamine B | Escherichia coli | Fluorescence | 456 µM |
| Phloxine B | Escherichia coli | Fluorescence | 32 µM |
Mandatory Visualization
Caption: Peptidoglycan biosynthesis pathway highlighting the central role of MraY.
Caption: Experimental workflow for the MraY fluorescence-based inhibition assay.
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics - News - Utrecht University [uu.nl]
MraY-IN-3 Hydrochloride: A Tool for Investigating Peptidoglycan Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme in bacteria that catalyzes a crucial step in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1] This enzyme facilitates the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[1][2] This process is vital for bacterial survival, making MraY a compelling target for the development of novel antibiotics.[3][[“]] The emergence of antibiotic resistance necessitates the exploration of new antibacterial agents with novel mechanisms of action, and MraY inhibitors represent a promising class of such agents.[3]
MraY-IN-3 hydrochloride is a potent inhibitor of the bacterial translocase MraY.[5] It serves as a valuable research tool for studying the intricacies of peptidoglycan biosynthesis and for investigating the mechanism of action of MraY inhibitors. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its inhibitory effects on MraY and its antimicrobial activity against various bacterial strains.
Mechanism of Action
MraY-IN-3 is a peptidomimetic analogue designed to interfere with the function of MraY.[6] While the precise binding site and inhibitory mechanism are still under investigation, it is proposed to disrupt the normal catalytic cycle of MraY, thereby blocking the formation of Lipid I. This disruption of the peptidoglycan synthesis pathway ultimately weakens the bacterial cell wall, leading to cell lysis and death. The study of compounds like MraY-IN-3 provides valuable insights into the structure-activity relationships of MraY inhibitors, aiding in the rational design of new and more potent antibacterial drugs.[6]
Data Presentation
The inhibitory activity of MraY-IN-3 has been quantified through both enzymatic and whole-cell assays. The following tables summarize the available data for MraY-IN-3 (also referred to as compound 12a in some literature).[5][7]
Table 1: In Vitro MraY Inhibition
| Compound | IC₅₀ (µM) |
| MraY-IN-3 | 140 |
IC₅₀ (Half-maximal inhibitory concentration) was determined using a fluorescence-based MraY activity assay.[6]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Bacterial Strain | MIC₅₀ (µg/mL) |
| Escherichia coli K12 | 7 |
| Bacillus subtilis W23 | 12 |
| Pseudomonas fluorescens Pf-5 | 46 |
MIC₅₀ (Minimum inhibitory concentration required to inhibit the growth of 50% of organisms) was determined using a broth microdilution method.[5]
Experimental Protocols
Fluorescence-Based MraY Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of this compound by measuring the inhibition of MraY's enzymatic activity. The assay utilizes a fluorescently labeled substrate, UDP-MurNAc-Nε-dansylpentapeptide, and measures the change in fluorescence as it is converted to the lipid product.[8]
Materials:
-
This compound
-
Purified MraY enzyme preparation
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C₅₅-P)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.1% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range appropriate for determining the IC₅₀ (e.g., from 0.1 µM to 1000 µM).
-
Prepare reaction mixture: In each well of the 96-well plate, prepare the reaction mixture containing the MraY enzyme and C₅₅-P in the assay buffer.
-
Add inhibitor: Add a small volume of the this compound dilutions to the respective wells. Include a control well with buffer only (no inhibitor).
-
Initiate the reaction: Start the enzymatic reaction by adding the fluorescent substrate, UDP-MurNAc-Nε-dansylpentapeptide, to each well.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure fluorescence: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation at 340 nm and emission at 520 nm).
-
Data analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 × (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.[9][10][11]
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, B. subtilis, P. fluorescens)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare bacterial inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound dilutions:
-
Prepare a 2-fold serial dilution of this compound in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 0.125 µg/mL to 256 µg/mL).
-
-
Inoculate the plate:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in MHB without inhibitor) and a negative control well (MHB only).
-
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Mandatory Visualization
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the fluorescence-based MraY inhibition assay.
Caption: Logical relationship for the broth microdilution MIC assay workflow.
References
- 1. protocols.io [protocols.io]
- 2. sketchviz.com [sketchviz.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptidomimetic analogues of an Arg-Trp-x-x-Trp motif responsible for interaction of translocase MraY with bacteriophage ϕX174 lysis protein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of MraY-IN-3 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MraY-IN-3 hydrochloride against various bacterial strains. The described methodology is based on the widely accepted broth microdilution technique.[1][2][3][4][5] Additionally, this note includes a summary of the MraY pathway's role in bacterial cell wall synthesis and visual diagrams to illustrate the experimental workflow and the targeted biological pathway.
Introduction to MraY and this compound
MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme in bacteria that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[6][7] It catalyzes the transfer of the soluble peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I.[7] This step is the first committed membrane step in cell wall synthesis, making MraY an attractive target for the development of novel antibiotics.[7] Human cells do not have a cell wall, which suggests that inhibitors of MraY could be selective antibacterial agents.[8]
This compound is a potent inhibitor of MraY. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy as a potential antibacterial agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][9][10]
MraY Signaling Pathway in Bacterial Cell Wall Synthesis
The MraY enzyme is a key component in the intricate process of bacterial cell wall construction. The pathway is fundamental for bacterial viability, and its disruption leads to cell lysis.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[2][4][11]
3.1. Materials
-
This compound
-
Sterile 96-well round-bottom microtiter plates[11]
-
Bacterial strains of interest (e.g., Escherichia coli, Bacillus subtilis, Pseudomonas fluorescens)[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[5]
-
Sterile deionized water or appropriate solvent for this compound
-
Spectrophotometer
-
Plate reader (optional, for automated reading)
-
Sterile petri dishes, test tubes, and pipettes[11]
3.2. Preparation of Reagents
-
This compound Stock Solution:
-
Due to the hydrochloride salt form, MraY-IN-3 is expected to have some aqueous solubility. However, if solubility is limited, a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) may be used. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a sterile, appropriate solvent.
-
-
Bacterial Inoculum Preparation:
-
From an 18-24 hour culture plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
3.3. Assay Procedure
The following workflow details the serial dilution and inoculation steps for the MIC assay.
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[11]
-
Add an additional 100 µL of the 2x concentrated this compound stock solution to the wells in the first column. This will result in a total volume of 200 µL in the first column.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2.[11]
-
Mix the contents of the wells in column 2 thoroughly.
-
Repeat this process sequentially from column 2 to column 10.
-
After mixing the contents of column 10, discard 100 µL from these wells to ensure all wells have a final volume of 100 µL before inoculation.[11]
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[11]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.[11] This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test concentrations.
-
-
Incubation:
3.4. Interpretation of Results
-
After incubation, visually inspect the plate for bacterial growth, indicated by turbidity.[3]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3][9]
-
The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.[3]
-
Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by a predefined threshold (e.g., ≥90%) compared to the growth control.
Data Presentation
The MIC values should be recorded and presented in a clear, tabular format for easy comparison across different bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) |
| Escherichia coli K12 | [Insert experimental value] |
| Bacillus subtilis W23 | [Insert experimental value] |
| Pseudomonas fluorescens Pf-5 | [Insert experimental value] |
| Staphylococcus aureus ATCC 29213 | [Insert experimental value] |
| Enterococcus faecalis ATCC 29212 | [Insert experimental value] |
Note: The bacterial strains listed are examples. Researchers should use strains relevant to their study. For context, a related compound, MraY-IN-1, has reported MIC50 values of 7 µg/mL for E. coli K12, 12 µg/mL for B. subtilis W23, and 46 µg/mL for P. fluorescens Pf-5.[12]
Quality Control
To ensure the validity of the results, it is essential to include quality control strains with known MIC values for standard antibiotics in each assay run. The results for these strains should fall within the expected range as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[3]
Troubleshooting
-
No growth in the growth control well: This could be due to an inactive inoculum, improper incubation conditions, or residual cleaning agents in the microtiter plate.
-
Growth in the sterility control well: This indicates contamination of the broth or the plate. The experiment should be repeated.
-
Precipitation of the compound: If this compound precipitates at higher concentrations, this can interfere with the results. It is important to note the solubility limits and consider using a co-solvent if necessary, ensuring the solvent itself does not inhibit bacterial growth.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. A Clearer View of How to Block Infections | Duke Today [today.duke.edu]
- 7. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics - News - Utrecht University [uu.nl]
- 9. idexx.com [idexx.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MraY Inhibitors in Antibiotic Discovery
Disclaimer: Information regarding a specific compound designated "MraY-IN-3 hydrochloride" is not available in the public domain as of the last update. The following application notes and protocols are a synthesized guide based on established research on various MraY inhibitors and are intended to provide a general framework for researchers, scientists, and drug development professionals working on the discovery of novel antibiotics targeting the MraY enzyme.
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents that act on unexploited cellular targets.[1][2] One promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][4] MraY catalyzes the first committed membrane step in the synthesis of the bacterial cell wall, making it an attractive target for new antibiotics with no risk of cross-resistance to current drugs.[2][5] Several classes of natural and synthetic compounds have been identified as MraY inhibitors, demonstrating the potential of this target for the development of broad-spectrum antibacterial agents.[2][6]
Application Notes
MraY inhibitors are valuable tools in antibiotic discovery and can be utilized in various research applications:
-
High-Throughput Screening (HTS) for Novel Antibiotics: MraY is a suitable target for HTS campaigns to identify new chemical scaffolds with antibacterial activity.[7] Both biochemical assays using purified MraY and cell-based assays can be adapted for HTS formats.[7]
-
Lead Optimization in Drug Discovery: Structure-activity relationship (SAR) studies of known MraY inhibitors can guide the chemical synthesis of more potent and selective analogs.[8] Understanding the binding interactions of different inhibitor classes with MraY can inform the rational design of new drug candidates.[4][8]
-
Mechanism of Action Studies: Confirmed MraY inhibitors can serve as tool compounds to study the intricacies of bacterial cell wall biosynthesis and to validate MraY as a target in specific bacterial species.
-
Combating Antibiotic Resistance: As MraY is an untargeted pathway by current clinical antibiotics, inhibitors of MraY have the potential to be effective against multidrug-resistant (MDR) bacterial strains.[2] Some natural MraY inhibitors have shown activity against resistant pathogens like MRSA and VRE.[9]
-
Synergy Studies: MraY inhibitors can be tested in combination with other antibiotics to identify potential synergistic effects that could enhance their therapeutic efficacy and combat resistance. For example, some MraY inhibitors have shown synergistic effects with bacitracin.[10]
Quantitative Data for Representative MraY Inhibitors
The following table summarizes the inhibitory activity of various classes of MraY inhibitors against different bacterial MraY enzymes. This data is compiled from multiple research articles and serves as a reference for comparing the potency of different inhibitor scaffolds.
| Inhibitor Class | Representative Compound | Target Organism/Enzyme | IC50 Value | MIC Value (Organism) | Reference |
| Peptidomimetic | 5.4.1 | E. coli MraY | 140 µM | 7 µg/mL (E. coli) | [11] |
| Peptidomimetic | 5.4.1 | B. subtilis W23 MraY | - | 12 µg/mL (B. subtilis W23) | [11] |
| Synthetic Peptides | RGGLW | E. coli MraY | 210 µM | - | [12] |
| Synthetic Peptides | RWGLW | E. coli MraY | 590 µM | - | [12] |
| Synthetic Peptides | RWGLW | S. aureus MraY | 320 µM | - | [12] |
| Synthetic Peptides | RGGLW | B. subtilis MraY | 310 µM | - | [12] |
| Xanthene Dye | Phloxine B | E. coli MraY | 32 µM | - | [11] |
| Naphthoquinone | Michellamine B | E. coli MraY | 456 µM | - | [11] |
| Naphthoquinone | Michellamine B | B. subtilis MraY | 386 µM | 16 µg/mL (B. subtilis) | [11] |
| Nucleoside Analog | Tunicamycin | C. bolteae MraY (CbMraY) | ~0.01 µM | - | [3] |
| Nucleoside Analog | Carbacaprazamycin | A. aeolicus MraY (MraYAA) | 104 nM | - | [9] |
| Nucleoside Analog | Capuramycin | A. aeolicus MraY (MraYAA) | 185 nM | - | [9] |
| Nucleoside Analog | 3′-hydroxymureidomycin A | A. aeolicus MraY (MraYAA) | 52 nM | - | [9] |
Experimental Protocols
The following are generalized protocols for key experiments in the study of MraY inhibitors. Researchers should adapt these protocols based on their specific laboratory conditions, bacterial strains, and inhibitor characteristics.
Protocol 1: MraY Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput screening assay for MraY inhibitors.[7]
1. Materials:
-
Partially purified MraY enzyme preparation.
-
Fluorescent MraY substrate: UDP-MurNAc-Nε-dansylpentapeptide.
-
Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% Triton X-100.
-
Test compounds (potential MraY inhibitors) dissolved in DMSO.
-
96-well or 384-well microplates (black, for fluorescence).
-
Fluorescence plate reader.
2. Method:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent substrate at a final concentration optimized for the assay (e.g., 10 µM).
-
Add the test compound to the wells of the microplate to achieve the desired final concentration. Include positive controls (known MraY inhibitor) and negative controls (DMSO vehicle).
-
To initiate the reaction, add the purified MraY enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction, if necessary, by adding a stopping reagent (e.g., EDTA to chelate Mg²⁺).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the dansyl fluorophore. The formation of the lipid I product results in a change in fluorescence.[7]
-
Calculate the percent inhibition for each test compound relative to the controls.
-
For potent inhibitors, perform a dose-response experiment to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This is a standard broth microdilution method to determine the antibacterial activity of a compound.
1. Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus, B. subtilis).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound serially diluted in CAMHB.
-
96-well microplates (clear, sterile).
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Incubator.
2. Method:
-
Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Virtual Screening for MraY Inhibitors
This protocol outlines a general workflow for in silico identification of potential MraY inhibitors.[1]
1. Software and Databases:
-
Molecular docking software (e.g., GOLD, AutoDock).
-
3D structure of the target MraY enzyme (from PDB or homology modeling).
-
Compound libraries (e.g., ZINC, PubChem).
-
Software for pharmacophore modeling and molecular dynamics simulations.
2. Method:
-
Target Preparation: Prepare the 3D structure of MraY by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Prepare the compound library by generating 3D conformers and assigning appropriate charges.
-
Docking: Dock the prepared ligands into the defined binding site of MraY using the chosen docking software.
-
Scoring and Ranking: Score the docked poses based on a scoring function that estimates the binding affinity. Rank the compounds according to their scores.
-
Filtering and Selection: Apply filters based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of the binding modes to select a set of promising candidates for experimental validation.
-
(Optional) Pharmacophore Modeling and MD Simulations: Further refine the selection by using pharmacophore models based on known MraY inhibitors or by performing molecular dynamics simulations to assess the stability of the ligand-protein complexes.[1]
Visualizations
MraY Signaling Pathway and Inhibition
Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.
Experimental Workflow for MraY Inhibitor Discovery
Caption: A typical workflow for the discovery and development of novel MraY inhibitors.
References
- 1. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structures of Bacterial MraY and Human GPT Provide Insights into Rational Antibiotic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 11. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmdr.ubc.ca [cmdr.ubc.ca]
MraY-IN-3 Hydrochloride: A Tool for Probing Bacterial Cell Wall Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MraY-IN-3 hydrochloride is a potent inhibitor of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential integral membrane protein that catalyzes a crucial step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1] Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2][3] This process is fundamental for bacterial viability, making MraY an attractive target for the development of novel antibacterial agents.[1][4] this compound serves as a valuable chemical tool for studying the function and inhibition of MraY, and for investigating the broader pathway of bacterial cell wall synthesis.
These application notes provide an overview of the biochemical and antimicrobial properties of this compound, along with detailed protocols for its use in MraY activity assays and antimicrobial susceptibility testing.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating its effective use in experimental design.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 140 µM | MraY | [5] |
| MIC50 | 7 µg/mL | Escherichia coli K12 | [5] |
| 12 µg/mL | Bacillus subtilis W23 | [5] | |
| 46 µg/mL | Pseudomonas fluorescens Pf-5 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MraY-catalyzed step in the peptidoglycan biosynthesis pathway and a general workflow for assessing MraY inhibition.
Caption: MraY-catalyzed formation of Lipid I in peptidoglycan biosynthesis and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: In Vitro MraY Activity Assay using a Fluorescence-Based Method
This protocol is adapted from established fluorescence-based assays for MraY activity and is suitable for determining the IC50 value of this compound.[6][7] The assay relies on a fluorescently labeled UDP-MurNAc-pentapeptide derivative (e.g., dansylated).
Materials:
-
Purified MraY enzyme preparation
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., UDP-MurNAc-Nε-dansyl-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.5% (w/v) Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 0.1 µM to 1 mM to span the expected IC50 of 140 µM.
-
Prepare working solutions of fluorescently labeled UDP-MurNAc-pentapeptide and C55-P in Assay Buffer. Optimal concentrations should be determined empirically but can start in the range of 10-50 µM.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the following in order:
-
25 µL of Assay Buffer
-
5 µL of the this compound dilution (or DMSO for control wells)
-
10 µL of the MraY enzyme preparation
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a 10 µL mixture of the fluorescently labeled UDP-MurNAc-pentapeptide and C55-P to each well.
-
The final reaction volume will be 50 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent label (e.g., for dansyl, λex = 340 nm, λem = 530 nm).[6]
-
-
Data Analysis:
-
Determine the initial reaction velocity for each concentration of this compound from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of this compound against various bacterial strains.[8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in an appropriate solvent)
-
Bacterial strains of interest (e.g., E. coli, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no inhibitor), and well 12 will be a negative (sterility) control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 105 CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the OD600 of each well can be measured using a microplate reader. The MIC50 is the concentration that causes a 50% reduction in growth compared to the positive control.
-
Conclusion
This compound is a specific and potent tool for the investigation of the bacterial MraY enzyme and the peptidoglycan biosynthesis pathway. The provided data and protocols offer a starting point for researchers to utilize this compound in their studies, contributing to a better understanding of bacterial cell wall synthesis and the development of new antibacterial therapies.
References
- 1. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes: Techniques for Measuring MraY-IN-3 Hydrochloride Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The phospho-MurNAc-pentapeptide translocase (MraY) is a crucial integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway.[1] It catalyzes the first membrane-associated step: the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[2] This step is essential for bacterial viability, making MraY a promising target for novel antibacterial agents.[1][3] MraY-IN-3 hydrochloride is a representative inhibitor designed to target this enzyme. Assessing its activity is critical for drug development and research. These application notes provide detailed protocols for various assays to characterize the inhibitory properties of compounds like this compound.
MraY Signaling Pathway in Peptidoglycan Synthesis
The MraY enzyme functions at the cytoplasmic membrane, initiating the lipid cycle of cell wall construction. Its inhibition disrupts the supply of precursors required for peptidoglycan assembly, ultimately leading to bacterial cell death.
Caption: Role of MraY in the bacterial peptidoglycan synthesis pathway and its inhibition.
In Vitro Enzymatic Assays
In vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of purified or membrane-embedded MraY. The most common output is the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency.
Data Presentation: MraY Inhibitor Potency
The following table summarizes IC50 values for various MraY inhibitors, providing a benchmark for evaluating new compounds like this compound.
| Compound | MraY Source | Assay Type | IC50 Value | Reference |
| MraY-IN-1 | E. coli (particulate) | Not specified | 140 µM | [4] |
| Compound 6d | E. coli (overexpressed) | Fluorescence | 48 µM | [5] |
| Compound 12a | S. aureus | Not specified | 25 µM | [3] |
| Capuramycin | A. aeolicus (detergent-solubilized) | TLC-based | ~56 µM | [2] |
| Pentapeptide RGGLW | E. coli (particulate) | Fluorescence | 210 µM | [6] |
Experimental Protocol: Continuous Fluorescence-Based Assay
This protocol is adapted from methods used to assay MraY activity with a fluorescently labeled substrate.[5][6] The assay measures the change in fluorescence upon the transfer of a dansylated MurNAc-pentapeptide moiety to the lipid carrier.
Workflow Diagram:
Caption: Workflow for a continuous fluorescence-based MraY inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.4), 40 mM MgCl₂, 0.4% Triton X-100.
-
MraY Enzyme: Use membranes from an E. coli strain overexpressing MraY.
-
Fluorescent Substrate: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala.
-
Lipid Carrier: Undecaprenyl phosphate (C₅₅-P).
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions for the dose-response curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of serially diluted this compound or DMSO (for control wells).
-
Add 50 µL of the MraY enzyme preparation to each well.
-
Pre-incubate the plate for 20 minutes at 30°C to allow the inhibitor to bind to the enzyme.[2]
-
Prepare a reaction mix containing the fluorescent substrate and C₅₅-P in the assay buffer.
-
Initiate the reaction by adding 48 µL of the reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Antimicrobial Susceptibility Testing
Cell-based assays evaluate the inhibitor's effect on whole bacterial cells, providing a measure of its overall antimicrobial activity. The primary metric is the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.[7]
Data Presentation: MraY Inhibitor Antimicrobial Activity
This table shows the antimicrobial activity of MraY-IN-1, a compound related to this compound, against various bacterial strains.
| Compound | Bacterial Strain | MIC50 Value | Reference |
| MraY-IN-1 | Escherichia coli K12 | 7 µg/mL | [4] |
| MraY-IN-1 | Bacillus subtilis W23 | 12 µg/mL | [4] |
| MraY-IN-1 | Pseudomonas fluorescens Pf-5 | 46 µg/mL | [4] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the standardized broth microdilution method to determine the MIC of this compound.[7]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Reagent and Culture Preparation:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strain: Select the desired test organism (e.g., E. coli ATCC 25922). Grow an overnight culture.
-
Inhibitor: Prepare a stock solution of this compound.
-
-
Assay Procedure:
-
Dispense 100 µL of CAMHB into wells 2-12 of a 96-well microplate.
-
Add 200 µL of the inhibitor at the highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last well. Well 12 should contain no inhibitor and serve as a growth control.
-
Adjust the overnight bacterial culture to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the final bacterial inoculum to each well of the plate.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound in which no visible growth is observed.[7]
-
Biophysical Assays for Target Engagement
Biophysical assays are essential for confirming direct binding between the inhibitor and the target protein. These methods can also determine binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[8][]
Relationship Between Assay Types
Different assay types provide complementary information to build a complete profile of the inhibitor's activity, from direct target binding to cellular effects.
Caption: Relationship between biophysical, enzymatic, and cellular assays.
Experimental Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol measures the change in the thermal denaturation temperature (Tm) of MraY upon ligand binding. A positive shift in Tm indicates that the inhibitor stabilizes the protein, confirming direct interaction.[10]
Methodology:
-
Reagent Preparation:
-
Protein: Purified and solubilized MraY protein (e.g., 0.5 mg/mL).[10]
-
Buffer: SEC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, detergent).
-
Fluorescent Dye: A dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Inhibitor: this compound at various concentrations (e.g., 50 µM).[10]
-
-
Assay Procedure:
-
Prepare reaction mixtures containing the MraY protein, SYPRO Orange dye, and either the inhibitor or DMSO (control) in the appropriate buffer.
-
Load the samples into capillaries or a 96-well PCR plate compatible with a differential scanning fluorimeter or a real-time PCR instrument.
-
-
Data Acquisition and Analysis:
-
Program the instrument to ramp the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) with a defined ramp rate (e.g., 0.5°C/min).[10]
-
Monitor the fluorescence at each temperature increment.
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melting curve.
-
A significant increase in Tm in the presence of this compound compared to the DMSO control confirms target engagement.
-
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of MraY-IN-3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to discover and develop novel antibacterial agents with new mechanisms of action.[1] Phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) is a promising target for the development of new antibiotics.[2] MraY is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[3] This enzyme catalyzes the first membrane-associated step in this pathway, transferring phospho-N-acetylmuramoyl-pentapeptide (Park's nucleotide) to the lipid carrier undecaprenyl phosphate, which leads to the formation of Lipid I.[2][3] The inhibition of MraY disrupts the synthesis of the cell wall, ultimately leading to bacterial cell death.[3][4] Since human cells do not possess a cell wall, MraY represents an attractive and specific target for antibacterial therapy.[4]
MraY-IN-3 hydrochloride is a potent inhibitor of the bacterial translocase MraY. This document provides detailed application notes and protocols for developing and executing a high-throughput screening (HTS) assay to identify and characterize inhibitors of MraY, using this compound as a reference compound.
MraY Signaling Pathway in Peptidoglycan Synthesis
The following diagram illustrates the pivotal role of MraY in the initial membrane-bound step of peptidoglycan biosynthesis.
References
- 1. Assessing HTS Performance Using BioAssay Ontology: Screening and Analysis of a Bacterial Phospho-N-Acetylmuramoyl-Pentapeptide Translocase Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MraY-IN-3 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered with MraY-IN-3 hydrochloride, particularly concerning its solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following steps. First, verify the appropriate solvent. As a hydrochloride salt, MraY-IN-3 is predicted to have good solubility in aqueous solutions.[1] Therefore, sterile, cell-culture grade water is the recommended starting solvent.[1] If solubility remains an issue, gentle warming in a 37°C water bath or vortexing for 1-2 minutes may aid dissolution.[1] For compounds that are challenging to dissolve, sonication is another option to consider.
Q2: I've dissolved this compound in a solvent, but a precipitate has formed. What could be the cause?
A2: Precipitate formation can occur for several reasons. If you have prepared a stock solution in a pure organic solvent like DMSO and then diluted it into an aqueous buffer or cell culture media, the compound may precipitate out of solution. This is a common issue for many small molecule inhibitors. Additionally, if the stock solution was stored at a low temperature, the compound may have crystallized out of solution. Ensure the solution is brought to room temperature and vortexed thoroughly before use.
Q3: My this compound solution is slightly acidic. Will this affect my cell-based experiments?
A3: Aqueous solutions of hydrochloride salts can indeed be slightly acidic.[1] This is due to the hydrochloride moiety. Depending on the final concentration in your cell culture media and the buffering capacity of the media, this slight acidity may or may not have a significant impact. For sensitive cell lines or high concentrations of the inhibitor, it may be necessary to adjust the pH of your stock solution to be closer to physiological pH (7.2-7.4) using sterile NaOH.[1] However, be aware that altering the pH can also affect the compound's solubility.[1]
Q4: I am observing low efficacy of this compound in my experiments, even at expected active concentrations. Could this be a solubility issue?
A4: Yes, poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in reduced activity. If the compound has precipitated out of solution, the actual concentration in the media will be lower than intended. It is crucial to visually inspect your solutions for any precipitate before use. If you suspect solubility is the issue, preparing a fresh stock solution and ensuring complete dissolution is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrochloride salts, the recommended starting solvent is sterile, cell-culture grade water.[1] Many hydrochloride salts exhibit good solubility in aqueous solutions.[1] If aqueous solubility is limited, a co-solvent system with a small amount of DMSO may be necessary. However, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cellular toxicity.[1]
Q2: How should I store my this compound stock solution?
A2: To prevent degradation and maintain the stability of your this compound stock solution, it is advisable to aliquot it into smaller, single-use volumes in sterile cryovials.[1] This practice minimizes repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is recommended.[1]
Q3: How can I prevent my this compound from precipitating when I dilute my DMSO stock solution into aqueous media?
A3: To avoid precipitation when diluting a DMSO stock solution into an aqueous medium, it is best to make intermediate serial dilutions in DMSO first. After these intermediate dilutions, the final diluted sample can be added to your buffer or incubation medium. This ensures that the compound remains soluble at its working concentration.
Data Presentation
As specific solubility data for this compound is not publicly available, the following table provides representative solubility data for other small molecule hydrochloride salts to guide preliminary experimental design. It is strongly recommended to perform a small-scale solubility test with your specific batch of this compound.
| Compound Name | Solvent | Solubility | Reference |
| Phenylpropanolamine Hydrochloride | Water (at 70°F) | ≥ 100 mg/mL | [1] |
| Pioglitazone Hydrochloride | Water | 0.7 mM | [1] |
| Promethazine Hydrochloride | Water | Very soluble | [1] |
| Promethazine Hydrochloride | Ethanol (95%) | Freely soluble | [1] |
| Dexamisole Hydrochloride (enantiomer of Levamisole HCl) | Water | 48 mg/mL | [2] |
| Dexamisole Hydrochloride (enantiomer of Levamisole HCl) | DMSO | Insoluble | [2] |
| Dexamisole Hydrochloride (enantiomer of Levamisole HCl) | Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Experiments
This protocol is recommended as the first approach for solubilizing this compound.
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, cell-culture grade water to achieve the target concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, gentle warming in a 37°C water bath or sonication may be applied.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube to ensure sterility for cell culture applications.[1]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots and store at -20°C or -80°C for long-term use.[1]
Protocol 2: Preparation of a Stock Solution using a Co-Solvent System
This protocol should be used if aqueous solubility is found to be limited.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Initial Dissolution: Add a minimal volume of anhydrous DMSO to the powder and vortex until fully dissolved.
-
Dilution: Gradually add sterile water or an appropriate buffer to the DMSO concentrate, vortexing between additions to ensure the compound remains in solution.
-
Final Concentration: Adjust the final volume with sterile water or buffer to achieve the desired stock concentration. Ensure the final DMSO concentration in your experimental setup remains below 0.5%.[1]
-
Sterilization, Aliquoting, and Storage: Follow steps 4 and 5 from Protocol 1.
Mandatory Visualization
Caption: Simplified MraY signaling pathway in bacterial peptidoglycan biosynthesis.
Caption: Experimental workflow for troubleshooting this compound solubility.
References
potential off-target effects of MraY-IN-3 hydrochloride
Disclaimer: The following information is provided for research purposes only. "MraY-IN-3 hydrochloride" is a hypothetical compound used here to illustrate potential issues and troubleshooting strategies for a novel MraY inhibitor. The data and protocols are representative examples and should not be considered as experimentally verified results for a specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed as an inhibitor of the phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is a crucial bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[1][2] By inhibiting MraY, the compound aims to disrupt the formation of the bacterial cell wall, leading to cell lysis and death.[2] The precise binding site and mode of inhibition for this compound are under investigation.
Q2: What are the potential off-target effects of this compound?
As with any small molecule inhibitor, there is a potential for off-target effects. While MraY is a bacterial-specific target, cross-reactivity with other enzymes or receptors in eukaryotic cells could occur. Potential off-target effects could manifest as cytotoxicity, or unexpected phenotypic changes in cell-based assays. It is crucial to perform comprehensive selectivity profiling to identify any unintended interactions.[3]
Q3: How can I assess the selectivity of this compound?
A tiered approach is recommended for selectivity profiling. This can include:
-
In silico screening: Computational docking against a panel of human kinases and other enzymes to predict potential interactions.
-
Biochemical assays: In vitro screening against a panel of purified human enzymes that are structurally related to MraY or have been identified in silico.
-
Cell-based assays: Profiling the activity of this compound in various human cell lines to identify any cytotoxic or anti-proliferative effects.
-
Proteomic approaches: Utilizing techniques like chemical proteomics to identify direct binding partners of the compound in a cellular context.
Q4: What is the expected spectrum of activity for this compound?
The expected spectrum of activity is broad-spectrum against bacteria that rely on peptidoglycan for their cell wall integrity. This includes both Gram-positive and Gram-negative bacteria. However, the effectiveness against Gram-negative bacteria might be influenced by the permeability of the outer membrane to the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in eukaryotic cell lines at concentrations effective against bacteria. | Off-target effects on essential host cell proteins. | 1. Perform a broader selectivity screen against a panel of human kinases and other ATP-dependent enzymes. 2. Conduct a dose-response curve in multiple cell lines to determine the IC50 for cytotoxicity. 3. Consider structural modifications of the compound to improve selectivity. |
| Inconsistent antibacterial activity between different bacterial strains. | 1. Differences in MraY sequence or structure. 2. Efflux pump activity in certain strains. 3. Poor penetration of the outer membrane (in Gram-negative bacteria). | 1. Sequence the mraY gene from resistant and susceptible strains to identify potential mutations. 2. Test the compound in combination with known efflux pump inhibitors. 3. Evaluate the compound's activity in strains with compromised outer membranes. |
| Compound appears to have a different mechanism of action than MraY inhibition. | The observed phenotype is due to an off-target effect that is more potent than MraY inhibition. | 1. Perform a target engagement assay to confirm binding to MraY in intact bacterial cells. 2. Use genetic approaches, such as overexpressing MraY, to see if it rescues the phenotype. 3. Conduct transcriptomic or proteomic studies to identify pathways affected by the compound. |
Experimental Protocols
Protocol 1: Assessing Eukaryotic Cell Cytotoxicity
This protocol outlines a general method for determining the cytotoxic effects of this compound on a human cell line (e.g., HeLa) using a resazurin-based assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader (570 nm and 600 nm)
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the plate for 48 hours.
-
Add 10 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure the absorbance at 570 nm and 600 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: MraY Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol describes a method to verify that this compound binds to MraY in intact bacterial cells.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-MraY antibody
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound or vehicle control for 1 hour.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in lysis buffer and lyse by sonication.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifuge the heated samples to pellet aggregated proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-MraY antibody.
-
Binding of this compound should stabilize MraY, resulting in a higher melting temperature compared to the vehicle control.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (µM) |
| E. coli MraY | 0.05 |
| S. aureus MraY | 0.08 |
| Human Hexokinase 1 | > 100 |
| Human PI3Kα | 25 |
| Human SRC Kinase | > 100 |
Table 2: Hypothetical Cytotoxicity of this compound in Human Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 50 |
| HEK293 | 75 |
| HepG2 | 45 |
Visualizations
Caption: Simplified MraY signaling pathway in bacterial peptidoglycan synthesis.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 2. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
MraY Inhibition Assay Technical Support Center
Welcome to the technical support center for MraY inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their MraY inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is MraY and why is it a promising drug target?
A1: MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase, is an essential integral membrane enzyme in bacteria. It catalyzes the first membrane-associated step in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] This step involves the transfer of phospho-MurNAc-pentapeptide from a soluble nucleotide precursor (UDP-MurNAc-pentapeptide) to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2][3] Since this pathway is essential for bacterial viability and is absent in humans, MraY is a highly attractive target for the development of novel antibiotics.[3][4]
Q2: What are the main challenges in working with MraY?
A2: The primary challenges in studying MraY stem from its nature as an integral membrane protein. These challenges include:
-
Expression and Purification: Overexpression of MraY can be toxic to host cells, and obtaining sufficient quantities of pure, active enzyme is often difficult.[5]
-
Solubility and Stability: MraY requires a specific lipid environment to maintain its structural integrity and functional activity. MraY from Gram-negative bacteria, for instance, is often sensitive to detergents and requires solubilization in nanodiscs with negatively charged lipids to remain active.[5] In contrast, MraY from some Gram-positive bacteria like Bacillus subtilis can tolerate certain detergents.[5]
-
Assay Development: The membrane-bound nature of MraY and its substrates complicates the development of robust and high-throughput screening assays.
Q3: What are the common assay formats for measuring MraY inhibition?
A3: Several assay formats have been developed to measure MraY activity and inhibition, including:
-
Radiochemical Assays: These traditional assays often use radiolabeled substrates to track the formation of Lipid I, which is then typically separated by thin-layer chromatography (TLC).[6]
-
Fluorescence-Based Assays: These include Förster Resonance Energy Transfer (FRET) assays and assays using fluorescently labeled substrates (e.g., dansylated UDP-MurNAc-pentapeptide).[2]
-
Luminescence-Based Assays: The UDP-Glo™ Glycosyltransferase Assay is a popular method that measures the amount of UDP produced during the MraY-catalyzed reaction. The UDP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to MraY activity.[7][8]
Troubleshooting Guide
Issue 1: High Background Signal in Luminescence-Based Assays (e.g., UDP-Glo™)
High background luminescence can mask the true signal from your MraY reaction, leading to a poor signal-to-noise ratio and inaccurate data.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure that the water and buffers used are free of contaminants that could interfere with the luciferase reaction.[9] |
| Plate Autofluorescence | Use opaque, white-walled assay plates specifically designed for luminescence. Store plates in the dark before use to minimize phosphorescence.[1][9] |
| High Luciferase Expression (if applicable in your system) | Reduce the incubation time before collecting samples or decrease the integration time on the luminometer.[10] |
| Cross-Contamination | Be meticulous with pipetting to avoid cross-contamination between wells, especially between high-signal and low-signal wells.[9] |
| Incomplete Mixing | Ensure thorough mixing of reagents in the assay wells to avoid localized high concentrations of reactants.[1] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrates, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive MraY Enzyme | Ensure that the MraY preparation is active. The activity of MraY is highly dependent on its lipid environment. For MraY from Gram-negative bacteria, consider using nanodiscs containing anionic lipids.[5] Verify the protein concentration and integrity. |
| Substrate Degradation | Prepare substrates fresh and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer Composition | MraY activity is dependent on Mg²⁺ concentration; optimize the MgCl₂ concentration in your assay buffer (typically in the range of 20-40 mM).[5][6] The optimal pH is generally around 7.5-8.4.[5][6] |
| Weak Promoter (in reporter assays) | If using a reporter gene assay, consider using a stronger promoter to drive luciferase expression.[11] |
| Insufficient Incubation Time | Ensure that the reaction has been incubated for a sufficient amount of time to generate a detectable signal. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider using a multichannel pipette and preparing a master mix of reagents.[11] |
| Inconsistent Cell Seeding (for cell-based assays) | Ensure a uniform cell suspension and consistent seeding density across all wells. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, consider not using the outer wells of the plate or filling them with buffer. |
| Incomplete Mixing of Reagents | Mix the contents of each well thoroughly but gently to ensure a homogeneous reaction mixture.[1] |
Data Presentation
Table 1: IC₅₀ Values of Known MraY Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]
| Inhibitor | MraY Source | Assay Type | IC₅₀ | Reference |
| Tunicamycin | E. coli | TLC-based | 5 - 200 µM | [6] |
| Capuramycin | Aquifex aeolicus | TLC-based | ~56 µM | [4] |
| Muraymycin D2 | Campylobacter jejuni | FRET-based | Varies | [13] |
| Phloxine B | E. coli | Not specified | 32 µM | [3] |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions, including substrate concentrations and the source of the MraY enzyme.
Experimental Protocols
Detailed Protocol: MraY Inhibition Assay using UDP-Glo™ Glycosyltransferase Assay
This protocol is adapted for measuring the inhibition of purified MraY.
Materials:
-
Purified and active MraY enzyme (solubilized in an appropriate detergent or nanodiscs)
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C₅₅-P) (substrate)
-
MraY Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 40 mM MgCl₂, 10 mM N-lauroyl sarcosine)[6]
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Opaque, white 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all components of the UDP-Glo™ kit and the MraY assay reagents on ice.
-
Prepare a stock solution of your test compounds. Serially dilute the compounds in the MraY Assay Buffer to the desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).
-
-
Set up the MraY Reaction:
-
In each well of the opaque white plate, add the following components in this order:
-
MraY Assay Buffer
-
Test compound or vehicle control (for no-inhibitor and positive controls)
-
Undecaprenyl phosphate (C₅₅-P) to a final concentration of ~50 µM.[6]
-
Purified MraY enzyme (the optimal concentration should be determined empirically to ensure the reaction is in the linear range).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add UDP-MurNAc-pentapeptide to each well to initiate the reaction. The final concentration should be around the Kₘ value if known, or determined empirically (e.g., 50-100 µM).[6]
-
The final reaction volume is typically 25-50 µL.
-
-
Incubate:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). This time should be within the linear range of the reaction.[6]
-
-
Detect UDP Production:
-
Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's protocol.
-
Add a volume of the UDP Detection Reagent equal to the volume of your MraY reaction to each well (e.g., add 50 µL of detection reagent to a 50 µL reaction).
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[7]
-
-
Measure Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Controls:
-
No-Enzyme Control: Contains all reaction components except MraY. This is used to determine the background signal.
-
No-Inhibitor Control (Positive Control): Contains all reaction components and the vehicle solvent. This represents 100% enzyme activity.
-
Known Inhibitor Control (e.g., Tunicamycin): Used to validate the assay performance.
Visualizations
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Scale Cell-free Production and Quality Optimization of MraY Homologues in Different Expression Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [nld.promega.com]
- 9. agilent.com [agilent.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
optimizing MraY-IN-3 hydrochloride concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MraY-IN-3 hydrochloride in their experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1] MraY is an integral membrane protein that catalyzes the first membrane-bound step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4] Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[3][4] By inhibiting this essential step, MraY-IN-3 disrupts cell wall synthesis, leading to bacterial cell death. This makes MraY a promising target for novel antibiotics.[5]
Figure 1: Simplified diagram of MraY's role in peptidoglycan synthesis and its inhibition by MraY-IN-3 HCl.
Q2: What are the recommended storage conditions and stability of this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Stock solutions should be prepared fresh for each experiment. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of hydrochloride salts in solution can be pH-dependent.[6][7] It is recommended to use buffers within a stable pH range, as significant pH changes can affect the compound's integrity.[7][8]
Q3: How should I dissolve this compound?
This compound is a salt and is generally expected to have better aqueous solubility than its free base form. For cell-based assays, it is recommended to first dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted in the desired aqueous buffer or cell culture medium to achieve the final experimental concentrations. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical starting concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the specific assay, bacterial strain, and experimental conditions. Based on available data for the closely related MraY-IN-3, a good starting point for enzymatic assays would be to test a broad concentration range around its reported IC50 value. For antimicrobial susceptibility testing (e.g., MIC assays), concentrations should bracket the reported MIC50 values for relevant bacterial species.
Quantitative Data Summary
The following table summarizes the inhibitory and antimicrobial activity of MraY-IN-3. This data can serve as a reference for determining appropriate concentration ranges for your experiments.
| Compound | Assay Type | Target/Organism | Value | Reference |
| MraY-IN-3 | Enzymatic Inhibition (IC50) | MraY Translocase | 140 µM | [1] |
| MraY-IN-3 | Antimicrobial Activity (MIC50) | Escherichia coli K12 | 7 µg/mL | [1] |
| MraY-IN-3 | Antimicrobial Activity (MIC50) | Bacillus subtilis W23 | 12 µg/mL | [1] |
| MraY-IN-3 | Antimicrobial Activity (MIC50) | Pseudomonas fluorescens Pf-5 | 46 µg/mL | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC50 (Minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of 50% of isolates of a microorganism.
Troubleshooting Guide
Issue 1: The compound is not dissolving properly.
-
Possible Cause: The compound may have limited solubility in the chosen solvent at the desired concentration.
-
Solution:
-
Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO first.
-
Gentle Warming: Briefly warm the solution at 37°C to aid dissolution.
-
Sonication: Use a sonicator bath for short intervals to break up any precipitate.
-
pH Adjustment: For aqueous solutions, slight adjustments in pH may improve the solubility of hydrochloride salts, but ensure the final pH is compatible with your assay.[9]
-
Issue 2: No or low inhibitory activity is observed.
-
Possible Cause 1: The experimental concentration is too low.
-
Solution 1: Perform a dose-response experiment with a wider and higher concentration range. Refer to the quantitative data table for guidance.
-
Possible Cause 2: The compound may have degraded.
-
Solution 2: Prepare a fresh stock solution from the powder. Ensure proper storage of both the solid compound and stock solutions. Avoid multiple freeze-thaw cycles.[6]
-
Possible Cause 3: The target organism or enzyme is not sensitive to the inhibitor.
-
Solution 3: Verify the MraY sequence of your target organism for mutations that could confer resistance. Include a positive control (a known MraY inhibitor) and a negative control in your experiment to validate the assay setup.
Issue 3: High variability between experimental replicates.
-
Possible Cause 1: Inaccurate pipetting or serial dilutions.
-
Solution 1: Calibrate your pipettes and use fresh tips for each dilution. Prepare a master mix of the final dilution to add to replicate wells.
-
Possible Cause 2: Compound precipitation at final concentration in aqueous media.
-
Solution 2: Visually inspect the final solution in the assay plate for any precipitate. If precipitation occurs, you may need to lower the final concentration or increase the percentage of co-solvent (while being mindful of its effect on cells).
Figure 2: A decision tree for troubleshooting common experimental issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Storage: For immediate use, keep the stock solution on ice. For long-term storage, create single-use aliquots and store them at -80°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general broth microdilution method to determine the MIC of this compound against a bacterial strain.
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth to cover the desired concentration range. Remember to account for the volume of bacterial inoculum to be added.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Positive Control: Bacteria with no compound (should show growth).
-
Negative Control: Broth only (should show no growth).
-
Solvent Control: Bacteria with the highest concentration of DMSO used in the dilutions (should show growth).
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Read Results: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can also be quantified by measuring the optical density (OD) at 600 nm.
Figure 3: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 3. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of enalapril maleate in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. DSpace [helda.helsinki.fi]
common experimental artifacts with MraY-IN-3 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MraY-IN-3 hydrochloride in their experiments. The information is designed to address common experimental artifacts and provide guidance on best practices.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in an appropriate solvent such as DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For aqueous buffers used in biological assays, it is crucial to ensure that the final concentration of DMSO is low (typically <1%) to avoid solvent effects on the experiment.
Solubility and Stability
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I solve it?
This is a common issue with hydrophobic compounds like some peptidomimetics. The hydrochloride salt form is intended to improve aqueous solubility, but precipitation can still occur upon dilution from a high-concentration organic stock into an aqueous buffer.
Troubleshooting Steps:
-
Lower the final concentration: The compound may be precipitating because its concentration in the aqueous buffer exceeds its solubility limit. Try testing a lower concentration of the inhibitor.
-
Optimize the dilution method: Instead of adding the stock solution directly to the final volume of the buffer, try a serial dilution approach. This can help to avoid localized high concentrations that can initiate precipitation.
-
Check the pH of your buffer: The solubility of hydrochloride salts can be pH-dependent. Ensure your buffer's pH is compatible with maintaining the solubility of the compound. Acidic pH can sometimes improve the solubility of hydrochloride salts.
-
Incorporate a surfactant: In some cases, a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can help to maintain the solubility of hydrophobic compounds. However, you must first validate that the surfactant does not interfere with your assay.
Q4: How stable is this compound in aqueous solution?
The stability of peptidomimetic compounds in aqueous solutions can vary. It is recommended to prepare fresh dilutions of this compound in your aqueous buffer for each experiment. If you need to store aqueous solutions, it is best to do so at 4°C for a short period (a few hours) and protect them from light. For longer-term storage, aliquoting and freezing at -80°C is advisable, but validate this for your specific assay conditions.
MraY Inhibition Assay
Q5: My MraY inhibition assay is showing high variability between replicates. What are the potential causes?
High variability in enzymatic assays can stem from several factors:
-
Incomplete solubilization of the inhibitor: As mentioned in Q3, if the compound is not fully dissolved, the actual concentration in your assay will be inconsistent.
-
Pipetting errors: Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes.
-
Inconsistent incubation times: Use a multichannel pipette or a repeating pipette to start all reactions simultaneously.
-
Plate edge effects: Wells on the outer edges of a microplate can be more prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with a blank solution.
Q6: I am not observing any inhibition of MraY, even at high concentrations of this compound. What should I check?
-
Compound integrity: Ensure that your stock of this compound has not degraded. If possible, verify its identity and purity using analytical methods like LC-MS.
-
Enzyme activity: Confirm that your MraY enzyme is active. Include a positive control (an inhibitor known to work) and a negative control (no inhibitor) in your assay.
-
Assay conditions: Verify that all assay components (buffer, substrates, etc.) are at the correct concentrations and that the pH and temperature are optimal for MraY activity.
Antimicrobial Activity Assay (MIC Determination)
Q7: The MIC values I am obtaining for this compound are different from the published data. What could be the reason?
Discrepancies in Minimum Inhibitory Concentration (MIC) values can be due to several factors:
-
Bacterial strain differences: Ensure you are using the exact same bacterial strain as cited in the literature.
-
Inoculum size: The starting concentration of bacteria can significantly impact the MIC value. Standardize your inoculum preparation.
-
Growth medium: The composition of the growth medium can affect both bacterial growth and the activity of the antimicrobial agent. Use the same medium as the reference study.
-
Incubation conditions: Time, temperature, and aeration can all influence bacterial growth and, consequently, the MIC.
-
Readout method: Different methods for determining bacterial growth (e.g., visual inspection, OD600 measurement, resazurin-based assays) can yield slightly different results.
Q8: I am seeing inconsistent bacterial growth in my microplate wells, even in the no-inhibitor controls.
This can be due to:
-
Improper mixing of the bacterial inoculum: Ensure the bacterial suspension is homogenous before dispensing it into the wells.
-
Contamination: Use aseptic techniques throughout the procedure to prevent contamination.
-
Condensation: Ensure proper sealing of the microplate to prevent condensation, which can affect optical density readings.
Data Presentation
Table 1: In Vitro Activity of MraY-IN-3 (Compound 12a) [1]
| Parameter | Value |
| MraY Inhibition (IC50) | 140 µM |
| Antimicrobial Activity (MIC50) | |
| Escherichia coli K12 | 7 µg/mL |
| Bacillus subtilis W23 | 12 µg/mL |
| Pseudomonas fluorescens Pf-5 | 46 µg/mL |
Experimental Protocols
MraY Inhibition Assay (Based on Kerr et al., 2021)
This protocol is adapted from the methodology described for assessing the inhibition of MraY.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.05% (v/v) Triton X-100.
-
Prepare Reagents:
-
MraY enzyme solution in assay buffer.
-
UDP-MurNAc-pentapeptide substrate solution.
-
Dansyl-undecaprenyl-pyrophosphate fluorescent substrate solution.
-
This compound stock solution in DMSO.
-
-
Assay Procedure (96-well plate format): a. Add 2 µL of this compound dilutions (in DMSO) or DMSO (for control) to the wells. b. Add 48 µL of MraY enzyme in assay buffer to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 50 µL of a solution containing UDP-MurNAc-pentapeptide and Dansyl-undecaprenyl-pyrophosphate in assay buffer. e. Monitor the fluorescence increase at an appropriate excitation/emission wavelength pair for the dansyl fluorophore over time.
-
Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence signal. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth). b. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
Prepare Inhibitor Dilutions: a. Perform a serial two-fold dilution of the this compound stock solution in the growth medium in a 96-well microplate.
-
Inoculation: a. Add the standardized bacterial inoculum to each well containing the inhibitor dilutions. b. Include a positive control for growth (bacteria in medium without inhibitor) and a negative control for sterility (medium only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Visualizations
Caption: MraY catalyzes the formation of Lipid I, a crucial step in peptidoglycan synthesis. This compound inhibits this process.
Caption: Workflow for evaluating this compound, from in vitro enzyme inhibition to cell-based antimicrobial activity testing.
Caption: A decision tree to help diagnose and resolve common experimental issues encountered when working with this compound.
References
addressing precipitation of MraY-IN-3 hydrochloride in media
Welcome to the technical support center for MraY-IN-3 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent bacterial translocase MraY inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in media.
Understanding this compound
MraY-IN-3 is a potent inhibitor of the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] By inhibiting MraY, MraY-IN-3 disrupts cell wall synthesis, leading to bacterial cell death. Its hydrochloride salt form is often used to improve its biopharmaceutical properties.[3] However, like many hydrochloride salts of weakly basic compounds, this compound can be prone to precipitation in aqueous solutions, especially at neutral pH.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound upon addition to neutral pH solutions like cell culture media is a common issue.[3] This occurs because the hydrochloride salt is more soluble in acidic conditions. When introduced to a neutral or slightly alkaline environment (typical for cell culture media, ~pH 7.4), the equilibrium can shift towards the less soluble free base form of the compound, causing it to precipitate out of solution.[3]
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound.[4] However, it is crucial to be aware of the potential for precipitation upon dilution into aqueous media.[5] For some applications, a slightly acidic aqueous buffer may also be used to maintain the solubility of the hydrochloride salt.[3]
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture.[6] Stock solutions in DMSO can typically be stored at -20°C for several weeks or months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the reported IC50 of MraY-IN-3?
A4: MraY-IN-3 has been reported to be a potent inhibitor of the bacterial translocase MraY with an IC50 value of 140 µM.[1][2]
Troubleshooting Guide: Precipitation of this compound in Media
This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your experiments.
Visualizing the Problem and Solution Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps and Experimental Protocols
Optimizing the Stock Solution
A well-prepared stock solution is the foundation for a successful experiment.
Protocol: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can aid dissolution.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Table 1: Recommended Stock Solution Concentrations
| Solvent | Concentration Range | Notes |
| DMSO | 10 mM - 50 mM | Anhydrous DMSO is recommended. |
Modifying the Dilution Technique
The method of diluting the DMSO stock into your aqueous media is critical to prevent precipitation.
Protocol: Step-wise Dilution into Aqueous Media
-
Pre-warm Media: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in pre-warmed media or PBS. This gradual reduction in DMSO concentration can prevent shocking the compound out of solution.
-
Final Dilution: Add the stock or intermediate dilution to the final volume of media drop-wise while gently vortexing or swirling the tube. This ensures rapid and even dispersion.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent toxicity to your cells.[6]
Visualizing the Dilution Process
Caption: Recommended step-wise dilution workflow.
Adjusting Final Media Conditions
If precipitation persists, consider modifying the final experimental media.
Table 2: Strategies to Modify Media Conditions
| Strategy | Description | Considerations |
| pH Adjustment | Slightly lowering the pH of the final media (if experimentally permissible) can increase the solubility of the hydrochloride salt.[3] | The pH must remain within a range that is non-toxic to the cells and does not affect the biological activity being studied. |
| Serum Concentration | For cell culture experiments, the presence of serum proteins can sometimes help to stabilize small molecules. | The effect of serum on the activity of MraY-IN-3 should be considered. |
Incorporating Solubilizing Agents
In some cases, the use of excipients can enhance solubility.
Table 3: Potential Solubilizing Agents
| Agent | Mechanism | Example Concentration | Cautions |
| Cyclodextrins | Form inclusion complexes with the drug molecule, increasing its apparent solubility. | Varies depending on the specific cyclodextrin (B1172386) and drug. | May have their own biological effects and should be tested for compatibility with the assay. |
| Co-solvents | Solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in small amounts in the final solution. | The final concentration must be carefully controlled to avoid toxicity.[7] |
Signaling Pathway Context: MraY Inhibition
Understanding the mechanism of action of MraY-IN-3 can provide context for your experimental design.
Caption: MraY-IN-3 inhibits the MraY translocase, blocking Lipid I formation.
By following these guidelines and protocols, researchers can mitigate the challenges associated with this compound precipitation and obtain reliable and reproducible experimental results. For further assistance, please consult the product's certificate of analysis and relevant literature.
References
minimizing non-specific binding of MraY-IN-3 hydrochloride
Welcome to the technical support center for MraY-IN-3 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1][2] MraY is an essential integral membrane protein that catalyzes the first membrane step of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[3][4] By inhibiting MraY, this compound disrupts cell wall synthesis, leading to bacterial cell death. This makes it a valuable tool for antibacterial research.
Q2: What are the physical and chemical properties of this compound?
This compound is the hydrochloride salt form of the MraY inhibitor.[1] This salt form generally confers increased water solubility compared to the free base.[5] It is important to refer to the manufacturer's certificate of analysis for specific details on solubility and stability.
Q3: What are some common causes of non-specific binding in assays involving small molecule inhibitors?
Non-specific binding can arise from various interactions between the inhibitor and components of the assay system other than the intended target. Common causes include:
-
Hydrophobic interactions: The compound may stick to plasticware, other proteins, or cellular lipids.[6][7][8]
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or macromolecules.[6][8][9]
-
Aggregation: The compound may form aggregates at higher concentrations, which can lead to non-specific inhibition or binding.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Issue 1: High background signal or apparent inhibition in no-enzyme control.
This is a classic indicator of non-specific binding, where the inhibitor interacts with assay components other than MraY.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 4. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
protocol refinement for MraY-IN-3 hydrochloride experiments
Welcome to the technical support center for MraY-IN-3 hydrochloride experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). MraY is a crucial integral membrane protein that catalyzes the first membrane step of peptidoglycan biosynthesis, a pathway essential for the formation of the bacterial cell wall. By inhibiting MraY, this compound disrupts the synthesis of Lipid I, a key precursor in the peptidoglycan pathway, ultimately leading to bacterial cell death. This makes MraY an attractive target for the development of novel antibiotics.
Q2: How should I prepare a stock solution of this compound?
A2: MraY-IN-3 is a peptidomimetic and may have limited solubility in aqueous solutions alone. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For experimental use, this stock solution can then be serially diluted into the appropriate aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity or cell viability. Always perform a vehicle control with the same final DMSO concentration to account for any potential effects of the solvent.
Q3: What is the recommended storage condition for this compound solutions?
A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Studies have shown that many small molecules in DMSO are stable for extended periods when stored properly. Aqueous working solutions should ideally be prepared fresh for each experiment.
Q4: What are the expected IC50 and MIC50 values for MraY-IN-3?
A4: MraY-IN-3 (also referred to as compound 12a in some literature) is a potent inhibitor of MraY. The reported half-maximal inhibitory concentration (IC50) against the MraY enzyme is approximately 140 µM. The minimum inhibitory concentration (MIC50) values, which represent the concentration required to inhibit 50% of bacterial growth, vary depending on the bacterial species.
Data Presentation
Table 1: Inhibitory Activity of MraY-IN-3 (Compound 12a)
| Parameter | Value | Target/Organism |
| IC50 | 140 µM | MraY Enzyme |
| MIC50 | 7 µg/mL | Escherichia coli K12 |
| MIC50 | 12 µg/mL | Bacillus subtilis W23 |
| MIC50 | 46 µg/mL | Pseudomonas fluorescens Pf-5 |
Experimental Protocols
MraY Enzyme Inhibition Assay (FRET-Based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against the MraY enzyme.
Materials:
-
Purified MraY enzyme
-
This compound
-
Fluorescently labeled UDP-MurNAc-pentapeptide (Donor)
-
Lipid carrier (Undecaprenyl phosphate, C55-P)
-
Fluorescently labeled lipid acceptor (e.g., NBD-labeled lipid) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Prepare Reaction Mixture: In each well of the 96-well plate, add the MraY enzyme, the lipid carrier (C55-P), and the fluorescently labeled lipid acceptor.
-
Inhibitor Incubation: Add the diluted this compound solutions (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate to each well.
-
Measure FRET Signal: Immediately begin monitoring the fluorescence intensity at the donor and acceptor emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates from the change in the FRET ratio over time. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Inoculate Plates: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Mandatory Visualization
Caption: MraY's role in the bacterial peptidoglycan synthesis pathway and its inhibition by MraY-IN-3 HCl.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no MraY enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Use a fresh aliquot. |
| Incorrect assay buffer composition | Verify the pH and concentration of all buffer components, especially MgCl2 which is a critical cofactor. | |
| Substrate degradation | Prepare fresh substrate solutions for each experiment. | |
| High background signal in FRET assay | Non-specific binding of fluorescent molecules | Optimize detergent concentration (e.g., Triton X-100) in the assay buffer. |
| Autofluorescence of the compound | Measure the fluorescence of the compound alone in the assay buffer to determine its contribution to the signal. | |
| Inconsistent results in MIC assay | Inaccurate bacterial inoculum | Standardize the inoculum concentration carefully using a spectrophotometer (OD600). |
| Contamination | Use sterile techniques throughout the procedure. Include a negative control (broth only) to check for contamination. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility | Decrease the final concentration of the compound in the assay. Increase the final DMSO concentration slightly (up to 1%, ensuring a vehicle control is included).[1] Consider using a co-solvent system if the assay allows. |
| Compound appears inactive (high IC50/MIC) | Compound degradation | Prepare fresh dilutions from a new stock aliquot. Confirm the stability of the compound under the assay conditions. |
| Binding to plasticware | Consider using low-binding microplates. | |
| Incorrect concentration of this compound | Verify the accuracy of the stock solution concentration and serial dilutions. |
References
Validation & Comparative
A Comparative Guide to MraY-IN-3 Hydrochloride: A Selective MraY Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MraY-IN-3 hydrochloride, a selective inhibitor of the bacterial enzyme MraY, with other alternative inhibitors. The information presented is supported by experimental data to facilitate an objective evaluation of its performance and potential applications in antibacterial drug discovery.
Introduction to MraY: A Key Antibacterial Target
MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is an essential integral membrane enzyme in bacteria that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. This crucial pathway is responsible for the formation of the bacterial cell wall, a structure vital for bacterial survival and integrity. The reaction catalyzed by MraY involves the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. Due to its essential role and conservation across a broad spectrum of pathogenic bacteria, MraY has emerged as a promising target for the development of novel antibiotics.
This compound: A Profile
This compound is a potent and selective inhibitor of MraY. Its inhibitory activity against the MraY enzyme and its antibacterial efficacy against both Gram-positive and Gram-negative bacteria have been demonstrated in preclinical studies.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and a well-characterized MraY inhibitor, Tunicamycin (B1663573), for comparative purposes.
Table 1: In Vitro MraY Inhibition
| Compound | Target Enzyme | IC50 |
| This compound | MraY | 140 µM[1] |
| Tunicamycin | B. subtilis MraY | 0.03 µg/mL* |
*Note: The IC50 value for Tunicamycin is presented as reported in the literature. Direct comparison with the molar concentration of this compound requires conversion based on the specific molecular weight of the tunicamycin homologue used in the assay.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | E. coli K12 (Gram-negative) | B. subtilis W23 (Gram-positive) | P. fluorescens Pf-5 (Gram-negative) |
| This compound (MIC50) | 7 µg/mL[1] | 12 µg/mL[1] | 46 µg/mL[1] |
| Tunicamycin (MIC) | Not directly reported for K12 strain | Not directly reported for W23 strain | - |
Table 3: Comparative MIC Data for Tunicamycin against other Bacterial Strains
| Compound | S. aureus (Gram-positive) | L. monocytogenes (Gram-positive) |
| Tunicamycin (MIC) | 20-40 µg/mL[2][3] | 2.5-5 µg/mL[2][3] |
Signaling Pathway and Mechanism of Inhibition
MraY plays a pivotal role in the early stages of peptidoglycan biosynthesis, a multi-step process essential for bacterial cell wall formation. The pathway and the point of inhibition by MraY inhibitors are illustrated below.
Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and Undecaprenyl-P.
This compound, like other MraY inhibitors, is believed to bind to the active site of the MraY enzyme, preventing the binding of its natural substrate, UDP-MurNAc-pentapeptide. This blockade halts the synthesis of Lipid I, thereby disrupting the entire peptidoglycan production cascade and ultimately leading to bacterial cell death due to a compromised cell wall.
Experimental Protocols
The validation of this compound as a selective inhibitor involves several key experiments. The general methodologies for these assays are outlined below.
MraY Inhibition Assay (Continuous Fluorescence Assay)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against MraY.
Principle: The assay utilizes a fluorescently labeled substrate, typically UDP-MurNAc-pentapeptide with a dansyl group attached. The fluorescence properties of this substrate change upon its conversion to the lipid-bound product, Lipid I. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. The presence of an inhibitor will decrease the rate of this change.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a detergent to solubilize the membrane-bound MraY (e.g., Triton X-100), and the lipid substrate, undecaprenyl phosphate.
-
Enzyme and Inhibitor Addition: Purified or membrane preparations containing MraY are added to the reaction mixture. The test compound (this compound) at various concentrations is also added.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorescently labeled substrate, dansyl-UDP-MurNAc-pentapeptide.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of inhibition at each compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of MraY activity, is then calculated by fitting the data to a dose-response curve.
Caption: A typical workflow for determining the IC50 of an MraY inhibitor.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the agent that inhibits this growth.
General Protocol:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacteria (E. coli K12 and B. subtilis W23) are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (bacteria with no drug) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible bacterial growth. For MIC50, the concentration that inhibits 50% of the bacterial growth is determined, often with the aid of a plate reader to measure optical density.
Caption: A generalized workflow for determining the MIC of an antibacterial compound.
Comparison with Alternatives
This compound represents a promising synthetic inhibitor of MraY. Historically, the majority of known MraY inhibitors are natural products, with Tunicamycin being one of the most extensively studied.
Tunicamycin:
-
Advantages: Tunicamycin is a potent inhibitor of MraY with low nanomolar to micromolar activity against various bacteria.
-
Disadvantages: A significant drawback of tunicamycin is its lack of specificity. It also inhibits the human enzyme GlcNAc-1-phosphotransferase (GPT), which is involved in N-linked glycosylation. This cross-reactivity leads to cellular toxicity in eukaryotes, limiting its therapeutic potential. Furthermore, the structural complexity of tunicamycin makes its synthesis and modification challenging.
This compound:
-
Advantages: As a synthetic molecule, this compound offers the potential for greater selectivity for bacterial MraY over its human homologue, which could translate to a better safety profile. Its development as a peptidomimetic may also offer advantages in terms of synthetic accessibility and the ability to fine-tune its properties through medicinal chemistry efforts. The reported MIC values indicate a good level of antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Considerations: The IC50 value of 140 µM for this compound is higher than that reported for some natural product inhibitors like tunicamycin. However, its cellular activity (MIC) is in a promising range, suggesting good cell penetration and/or activity in the complex cellular environment. Further studies are needed to fully elucidate its in vivo efficacy and safety profile.
Conclusion
This compound has been validated as a selective inhibitor of the essential bacterial enzyme MraY. The provided quantitative data demonstrates its inhibitory potential at the enzymatic level and its antibacterial activity against representative Gram-positive and Gram-negative bacteria. Compared to natural product inhibitors like tunicamycin, this compound may offer a more favorable selectivity profile, a critical attribute for the development of safe and effective antibacterial agents. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this and other novel MraY inhibitors, aiding researchers in the quest for new solutions to combat antibiotic resistance.
References
Comparative Analysis of MraY-IN-3 Hydrochloride for Preclinical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential integral membrane enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. MraY-IN-3 hydrochloride is a synthetic inhibitor of this crucial enzyme. This guide provides a comparative analysis of this compound, its performance against alternative inhibitors, and detailed experimental methodologies to assist researchers in their drug discovery efforts.
Performance Comparison of MraY Inhibitors
A critical aspect of preclinical drug development is the comparative evaluation of a lead compound against existing alternatives. The following table summarizes the in vitro potency of this compound and other notable MraY inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Type | Target Organism/Enzyme | IC50 | Reference |
| This compound | Synthetic | E. coli MraY | 140 µM | [1] |
| Tunicamycin | Natural Product | C. boltae MraY | ~0.4 µM | [2] |
| Muraymycin D2 | Natural Product | B. subtilis MraY | 0.01 µM | [3] |
| Phloxine B | Synthetic (Xanthene Dye) | E. coli MraY | 32 µM | [2] |
| Compound 12a (1,2,4-Triazole-based) | Synthetic | S. aureus MraY | 25 µM | [4] |
| Amphomycin | Natural Product (Lipopeptide) | Indirect inhibitor | - | [2] |
Cross-Reactivity and Selectivity: A Critical Consideration
A significant challenge in targeting MraY is the potential for cross-reactivity with its human homolog, GlcNAc-1-P-transferase (GPT), which is involved in the synthesis of N-linked glycoproteins. Inhibition of human GPT can lead to cytotoxicity, a major hurdle for the clinical development of MraY inhibitors.
For instance, Tunicamycin , a potent natural product inhibitor of MraY, also exhibits strong inhibition of human GPT, which has limited its therapeutic potential.[2] This underscores the importance of assessing the selectivity of any new MraY inhibitor.
Currently, there is a lack of publicly available data on the cross-reactivity of This compound against human GPT. Researchers considering this compound for further development should prioritize conducting selectivity assays to determine its therapeutic window. Computational studies have suggested the possibility of designing selective MraY inhibitors by exploiting structural differences between the bacterial and human enzymes.
Experimental Protocols
To facilitate the independent evaluation and comparison of MraY inhibitors, detailed experimental protocols are essential.
Fluorescence-Based MraY Inhibition Assay
This high-throughput assay is commonly used to screen for and characterize MraY inhibitors.[5]
Principle: The assay utilizes a fluorescently labeled substrate, UDP-MurNAc-Nε-dansyl-pentapeptide. The enzymatic reaction catalyzed by MraY transfers the phospho-MurNAc-pentapeptide portion of this substrate to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming dansylated Lipid I. The fluorescence properties of the dansylated product (Lipid I) differ from the substrate in the reaction medium, allowing for the quantification of enzyme activity by measuring the change in fluorescence.
Materials:
-
Partially purified MraY enzyme
-
UDP-MurNAc-Nε-dansyl-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl2, 0.5% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black, for fluorescence readings)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MraY enzyme, and C55-P in the wells of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate, UDP-MurNAc-Nε-dansyl-pentapeptide, to all wells.
-
Monitor the change in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context of MraY inhibition, the following diagrams illustrate the peptidoglycan biosynthesis pathway and the experimental workflow for assessing inhibitor activity.
Caption: MraY's role in peptidoglycan synthesis.
Caption: Workflow for MraY inhibition assay.
Conclusion
This compound represents a valuable tool for researchers investigating the inhibition of bacterial peptidoglycan biosynthesis. While its in vitro potency against E. coli MraY has been established, a comprehensive understanding of its cross-reactivity profile, particularly against the human GPT enzyme, is crucial for its progression as a potential therapeutic agent. This guide provides a framework for the comparative evaluation of this compound and highlights the key experimental considerations for researchers in the field of antibacterial drug discovery. The provided protocols and diagrams serve as a starting point for further investigation and characterization of this and other novel MraY inhibitors.
References
- 1. KEGG PATHWAY: Peptidoglycan biosynthesis - Lacinutrix neustonica [kegg.jp]
- 2. researchgate.net [researchgate.net]
- 3. Structure based prediction of selective MraY inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of MraY as the Target of MraY-IN-3 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MraY, a phospho-MurNAc-pentapeptide translocase, is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it a prime target for novel antibiotics.[1][2] MraY-IN-3 hydrochloride has been identified as a potent inhibitor of MraY, exhibiting antimicrobial activity against a range of bacteria. The following sections detail the experimental data supporting MraY as its target, compare it with other inhibitors, and provide the methodologies for the key genetic validation experiments.
Data Presentation: MraY Inhibitor Performance
The following table summarizes the inhibitory activity of this compound and provides a comparison with other known MraY inhibitors. This data highlights the potency of these compounds against both the enzyme and whole bacterial cells.
| Inhibitor | Type | Target | IC50 (µM) | Target Organism(s) | MIC50 (µg/mL) | Bacterial Strain(s) |
| This compound | Peptidomimetic | MraY | 140 | E. coli K12, B. subtilis W23, P. fluorescens Pf-5 | 7, 12, 46 | E. coli K12, B. subtilis W23, P. fluorescens Pf-5 |
| Tunicamycin | Nucleoside analogue | MraY and GPT | - | Bacteria and Eukaryotes | - | Broad spectrum |
| Caprazamycins | Liponucleoside | MraY | - | Gram-positive bacteria, particularly Mycobacterium species | - | M. intracellulare, M. avium, M. tuberculosis |
| Mureidomycins | Uridylpeptide | MraY | - | Pseudomonas species | - | P. aeruginosa |
| Arg-Trp-octyl ester | Dipeptide derivative | MraY | - | E. coli K12 | 31 | E. coli K12 |
Experimental Protocols for Genetic Target Validation
Genetic validation is crucial to unequivocally demonstrate that an inhibitor's antibacterial effect is mediated through its intended target. The following are detailed methodologies for the key experiments used to validate MraY as the target of this compound.
Resistance Mapping by Mutant Selection
This method aims to identify spontaneous mutations that confer resistance to an inhibitor, with the expectation that these mutations will map to the gene encoding the drug's target.
Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., E. coli K12) to a high density in a suitable broth medium.
-
Mutant Selection: Plate a large number of bacterial cells (e.g., 10^9 to 10^10 CFU) onto agar (B569324) plates containing this compound at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).
-
Isolation of Resistant Mutants: Incubate the plates until resistant colonies appear. Purify individual resistant colonies by re-streaking on selective agar.
-
Confirmation of Resistance: Determine the MIC of this compound for the isolated mutants to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from both the wild-type and resistant mutant strains.
-
Gene Sequencing: Amplify the mraY gene from the genomic DNA of both strains using PCR. Sequence the PCR products to identify any mutations in the mraY gene of the resistant isolates.
-
Data Analysis: Compare the mraY gene sequences of the wild-type and resistant strains to identify specific mutations that correlate with the resistance phenotype.
Target Overexpression Studies
Overexpression of the target protein should lead to an increase in the inhibitor concentration required to elicit a biological effect, thereby increasing the MIC.
Protocol:
-
Cloning of mraY: Clone the wild-type mraY gene into an inducible expression vector (e.g., a pBAD vector with an arabinose-inducible promoter).
-
Transformation: Transform the expression vector into a suitable host strain of bacteria (e.g., E. coli K12).
-
Induction of Overexpression: Grow the transformed bacteria in the presence and absence of the inducer (e.g., L-arabinose) to achieve overexpression of MraY.
-
MIC Determination: Determine the MIC of this compound for the strain overexpressing mraY and the control strain (with the empty vector or without the inducer).
-
Data Analysis: A significant increase in the MIC upon overexpression of MraY provides strong evidence that MraY is the target of the inhibitor. This has been demonstrated for compounds similar to MraY-IN-3, where mraY overexpression led to an eightfold increase in the MIC of Arg-Trp-octyl ester.[3]
In Vitro Enzymatic Assay with Wild-Type and Mutant MraY
This biochemical approach directly assesses the effect of the inhibitor on the enzymatic activity of both the wild-type and mutant target proteins.
Protocol:
-
Site-Directed Mutagenesis: Introduce the specific mutations identified in the resistance mapping studies into the cloned mraY gene using site-directed mutagenesis.
-
Protein Expression and Purification: Express both the wild-type and mutant MraY proteins in a suitable expression system (e.g., E. coli) and purify the membrane-bound enzymes.
-
MraY Activity Assay: Measure the enzymatic activity of the purified wild-type and mutant MraY proteins in the presence of varying concentrations of this compound. A common method is a radiochemical assay that measures the transfer of radiolabeled phospho-MurNAc-pentapeptide to the lipid carrier.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for both the wild-type and mutant enzymes.
-
Data Analysis: A significant increase in the IC50 value for the mutant MraY enzyme compared to the wild-type enzyme confirms that the mutation reduces the inhibitor's binding affinity and that MraY is the direct target.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in the genetic validation of MraY as a drug target.
Caption: MraY's role in peptidoglycan synthesis.
Caption: Workflow for genetic target validation.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 3. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Structure-Activity Relationship of MraY-IN-3 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of MraY-IN-3 and its analogs as inhibitors of the bacterial enzyme MraY. MraY, a phospho-MurNAc-pentapeptide translocase, is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it a promising target for novel antibacterial agents. The data and protocols presented herein are compiled from publicly available research to facilitate further investigation and drug development efforts in this area.
MraY-IN-3 and its Analogs: An Overview
MraY-IN-3 is a peptidomimetic inhibitor of MraY designed based on the Arg-Trp-x-x-Trp motif found in the bacteriophage lysis protein E, which naturally targets MraY. Research into analogs of MraY-IN-3 has focused on modifying this core motif to enhance antibacterial activity and MraY inhibition.
Comparative Biological Activity
The following tables summarize the available quantitative data for MraY-IN-3 and related compounds. MraY-IN-3, also referred to in some literature as compound 12a, has shown inhibitory activity against the MraY enzyme and antibacterial effects against a range of bacteria.
Table 1: In Vitro MraY Inhibitory Activity
| Compound | Description | IC50 (µM) |
| MraY-IN-3 (12a) | Peptidomimetic with two aromatic substituents | 140[1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | E. coli K12 MIC50 (µg/mL) | B. subtilis W23 MIC50 (µg/mL) | P. fluorescens Pf-5 MIC50 (µg/mL) |
| MraY-IN-3 (12a) | 7 | 12 | 46 |
Structure-Activity Relationship (SAR) Insights
Studies on peptidomimetic analogs based on the Arg-Trp-x-x-Trp motif have revealed several key SAR trends:
-
Aromatic Substituents: The presence of two aromatic substituents, mimicking the arginine and tryptophan residues, appears to be crucial for both MraY inhibition and antibacterial activity. Analogs containing these features generally exhibit improved potency.
-
Cationic Residues: The cationic nature of the arginine mimic is important for the initial interaction with the target site on MraY.
-
Lipophilicity: Modifications to the lipophilicity of the analogs can influence their ability to permeate the bacterial cell membrane, which is a critical factor for whole-cell activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
MraY Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for measuring MraY inhibition using a FRET-based assay.
Materials:
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (donor fluorophore)
-
Heptaprenyl phosphate (B84403) (C35-P) or Undecaprenyl phosphate (C55-P) (acceptor substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl2, 0.05% DDM)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dansylated UDP-MurNAc-pentapeptide, and the lipid substrate (C35-P or C55-P) in the wells of a 96-well plate.
-
Add the test compounds (MraY-IN-3 analogs) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 340 nm and emission at 520 nm for the dansyl group).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of the MraY-IN-3 analogs against various bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., E. coli, B. subtilis, P. fluorescens)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (MraY-IN-3 analogs)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare a two-fold serial dilution of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate the peptidoglycan biosynthesis pathway and the experimental workflow for MraY inhibition screening.
References
A Comparative Guide to MraY Inhibitors: Unraveling the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[1] This guide provides a comparative analysis of prominent MraY inhibitors, detailing their inhibitory mechanisms, performance data, and the experimental protocols used for their characterization. While information on "MraY-IN-3 hydrochloride" is not publicly available, this guide offers a comprehensive overview of alternative compounds targeting this crucial bacterial enzyme.
The Role of MraY in Bacterial Cell Wall Synthesis
MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2][3] This reaction is the first membrane-bound step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[4] Inhibition of MraY disrupts this pathway, leading to compromised cell wall integrity and ultimately, bacterial cell death.
Comparative Analysis of MraY Inhibitors
Several classes of natural product and synthetic inhibitors targeting MraY have been identified. These compounds exhibit diverse chemical structures and varying inhibitory potencies. A selection of prominent MraY inhibitors is compared below.
| Inhibitor Class | Representative Compound(s) | Organism(s) | IC50 (nM) | MIC (µg/mL) | Reference(s) |
| Nucleoside Antibiotics | |||||
| Tunicamycins | Tunicamycin | Staphylococcus aureus, Bacillus subtilis | ~230 (for Tun 17:1) | 0.25 (for S. cerevisiae GPT) | [3] |
| Muraymycins | Muraymycin D2 | Aquifex aeolicus, Staphylococcus aureus | 0.01 - 9 (depending on MraY source) | - | [5][6] |
| Caprazamycins | Carbacaprazamycin, Caprazamycin (B1248949) B | Aquifex aeolicus, Mycobacterium tuberculosis | 104 | - | [7][8] |
| Sphaerimicins | Sphaerimicin Analogue (SPM1) | Gram-positive bacteria | 41 | - | [9][10] |
| Synthetic Inhibitors | |||||
| Triazinediones | Compound 6d | Escherichia coli | 48,000 | - | [11] |
| 1,2,4-Triazoles | Compound 12a | Staphylococcus aureus | 25,000 | - | [12] |
Note: IC50 and MIC values can vary depending on the specific analogue, the source of the MraY enzyme, and the bacterial strain tested.
Inhibitory Mechanisms and Binding Sites
Crystal structures of MraY in complex with various inhibitors have revealed a common binding site on the cytoplasmic face of the enzyme, formed by transmembrane helices 5, 8, and 9b, and cytoplasmic loops C, D, and E.[9][13] Although they share a general binding region, the specific interactions and inhibitory mechanisms differ between inhibitor classes.
-
Tunicamycins: These inhibitors mimic the substrate UDP-GlcNAc and bind to the active site.[3][14] However, their lack of selectivity for bacterial MraY over the human homolog GPT leads to cytotoxicity.[2][3]
-
Muraymycins, Caprazamycins, and Sphaerimicins: These nucleoside inhibitors also occupy the substrate binding site.[7][9][10] Structural studies show that these molecules make extensive contacts within the binding pocket, leading to potent inhibition.[9][13] The structural complexity of these natural products has spurred efforts to develop simplified, synthetically tractable analogues.[10]
-
Synthetic Inhibitors: The development of non-nucleoside inhibitors, such as triazinediones and 1,2,4-triazoles, represents an effort to overcome the synthetic challenges and potential toxicity associated with natural products.[11][12][15] These compounds are designed to interact with key residues within the MraY active site.[12] For example, some triazinedione analogues are proposed to bind to a hydrophobic cleft near helix 9, potentially interfering with the uptake of the lipid substrate.[11]
Experimental Protocols
The characterization of MraY inhibitors relies on robust biochemical and microbiological assays.
MraY Enzymatic Activity Assay (TLC-based)
This assay directly measures the formation of Lipid I.
-
Reaction Mixture Preparation: A typical reaction mixture contains purified MraY enzyme, the lipid substrate undecaprenyl phosphate (C55-P), and the soluble substrate UDP-MurNAc-pentapeptide, which is often radiolabeled (e.g., with 14C).[5] The reaction is carried out in a suitable buffer containing MgCl2.[5]
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes.[5]
-
Lipid Extraction: The reaction is stopped, and the lipid components, including the product Lipid I, are extracted using an organic solvent.[16]
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica (B1680970) gel TLC plate and developed to separate the radiolabeled Lipid I from the unreacted substrate.[5]
-
Quantification: The amount of radiolabeled Lipid I is visualized and quantified using a phosphorimager.[16] The percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.[16]
Förster Resonance Energy Transfer (FRET)-based Assay
This high-throughput assay provides a more rapid method for screening MraY inhibitors.
-
Assay Principle: A donor fluorophore is attached to the UDP-MurNAc-pentapeptide substrate. The acceptor fluorophore is embedded in a lipid/detergent micelle along with the MraY enzyme and the lipid substrate.[3]
-
Catalysis and FRET: When MraY transfers the fluorophore-labeled substrate to the lipid carrier, the donor and acceptor are brought into close proximity, resulting in FRET. This leads to a decrease in donor fluorescence and an increase in acceptor fluorescence.[3]
-
Inhibition Measurement: In the presence of an MraY inhibitor, the enzymatic reaction is blocked, preventing FRET. The inhibitory activity is measured by monitoring the change in fluorescence signal.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an inhibitor that prevents the visible growth of a particular bacterium.
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared.[16]
-
Serial Dilution: The inhibitor is serially diluted in a 96-well plate containing growth medium.[16]
-
Inoculation and Incubation: Each well is inoculated with the bacterial culture and the plate is incubated at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest inhibitor concentration at which no visible bacterial growth is observed.[16]
Conclusion: The Path Forward for MraY Inhibitors
The diverse array of natural and synthetic MraY inhibitors provides a rich platform for the development of novel antibiotics. While natural products like muraymycins and sphaerimicins demonstrate high potency, their structural complexity presents a hurdle for drug development.[10] Structure-guided design and the exploration of novel, non-nucleoside scaffolds are promising strategies to generate MraY inhibitors with improved drug-like properties.[9][12] Further research into the structure-activity relationships and mechanisms of action of these compounds will be critical in the fight against multidrug-resistant bacteria.
References
- 1. Structures of Bacterial MraY and Human GPT Provide Insights into Rational Antibiotic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Target Interaction of Naturally Occurring Muraymycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caprazamycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of potential non-nucleoside MraY inhibitors for tuberculosis chemotherapy using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Evaluating the Specificity of MraY-IN-3 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MraY-IN-3 hydrochloride has emerged as a noteworthy inhibitor of the bacterial enzyme MraY, a critical component in the synthesis of peptidoglycan, the main constituent of the bacterial cell wall. This guide provides a comparative analysis of this compound, evaluating its specificity against alternative MraY inhibitors. The following sections present key performance data, detailed experimental methodologies, and a visual representation of the underlying biochemical pathway.
Quantitative Comparison of MraY Inhibitors
To objectively assess the performance of this compound, a summary of its inhibitory activity and antimicrobial potency is presented alongside data for other well-characterized MraY inhibitors. The table below includes the half-maximal inhibitory concentration (IC50) against MraY, the minimum inhibitory concentration (MIC) against various bacterial strains, and where available, the cytotoxic concentration (CC50) against mammalian cell lines to indicate specificity.
| Inhibitor | Target | IC50 (µM) | Organism (MIC50/MIC in µg/mL) | Cytotoxicity (CC50/IC50 in µM) | Reference |
| This compound | MraY | 140 | E. coli K12 (7), B. subtilis W23 (12), P. fluorescens Pf-5 (46) | Data not available | [1] |
| Tunicamycin | MraY and GlcNAc-1-P-transferase (GPT) | ~0.016 (MraY) | B. subtilis (variable) | ~0.002-0.01 (various cancer cell lines) | [2][3] |
| Caprazamycins | MraY | Potent (low µM to nM) | M. tuberculosis (potent), Gram-positive bacteria | Generally low toxicity reported | [4] |
| Muraymycins | MraY | Potent (low µM to nM) | Broad-spectrum, including P. aeruginosa | Generally low toxicity reported | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MraY inhibitors.
MraY Enzyme Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the MraY enzyme by 50% (IC50).
-
Preparation of Reagents:
-
Purified MraY enzyme from a bacterial source (e.g., S. aureus).
-
Substrate 1: UDP-MurNAc-pentapeptide.
-
Substrate 2: Undecaprenyl phosphate (B84403) (C55-P).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100).
-
Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The MraY enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrates, UDP-MurNAc-pentapeptide and undecaprenyl phosphate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, for instance, by heat inactivation or the addition of a quenching agent.
-
-
Detection and Data Analysis:
-
The formation of the product, Lipid I, is quantified. This can be achieved through various methods, such as radioactive labeling of a substrate and subsequent detection by scintillation counting, or by using a coupled enzyme assay where the release of UMP is linked to a fluorescent or colorimetric signal.
-
The percentage of MraY inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Materials:
-
Bacterial strains (e.g., E. coli, B. subtilis).
-
Growth medium (e.g., Mueller-Hinton Broth).
-
Test compound serially diluted in the growth medium.
-
96-well microtiter plates.
-
-
Assay Procedure:
-
A standardized inoculum of the bacterial strain is prepared.
-
The serially diluted test compound is added to the wells of the microtiter plate.
-
The bacterial inoculum is added to each well.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Interpretation:
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Mammalian cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble formazan (B1609692) product.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Visualizing the MraY-Catalyzed Reaction and Inhibition
The following diagram illustrates the pivotal role of MraY in the bacterial cell wall synthesis pathway and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of MraY-IN-3 Hydrochloride: A Procedural Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the novel MraY inhibitor, MraY-IN-3 hydrochloride, is paramount. Due to the limited availability of specific safety data for this compound, a cautious approach, treating it as a potentially hazardous substance, must be adopted.
This guide provides a comprehensive framework for the proper disposal of this compound, drawing from established best practices for handling chemical waste of unknown toxicity. Adherence to these procedures will minimize risk to personnel and the environment.
I. Understanding the Compound: this compound
This compound is an inhibitor of the MraY enzyme, which is essential for bacterial cell wall biosynthesis. As a biologically active molecule and a hydrochloride salt, it should be handled with care. The lack of a specific Safety Data Sheet (SDS) necessitates treating it with the highest level of precaution.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of steps to ensure that the compound and any contaminated materials are handled and segregated correctly.
1. Waste Segregation:
-
Solid Waste: All solid waste, including unused or expired this compound powder, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
All waste containers must be made of a material compatible with the chemical.
-
Containers must be kept securely closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The approximate concentration and quantity should also be noted.
3. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Evacuate and Secure:
-
Alert others in the immediate vicinity.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.
2. Spill Cleanup Procedure for Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
V. Disposal Summary
The following table summarizes the key disposal information for this compound.
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled Hazardous Waste Container (Solid) | Institutional Hazardous Waste Program |
| Solutions of this compound | Labeled Hazardous Waste Container (Liquid) | Institutional Hazardous Waste Program |
| Contaminated Labware (gloves, wipes, etc.) | Labeled Hazardous Waste Container (Solid) | Institutional Hazardous Waste Program |
| Contaminated Sharps | Hazardous Sharps Container | Institutional Hazardous Waste Program |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
